molecular formula C8H18N2 B3376240 1-Ethyl-2,2-dimethylpiperazine CAS No. 1177279-31-0

1-Ethyl-2,2-dimethylpiperazine

Cat. No.: B3376240
CAS No.: 1177279-31-0
M. Wt: 142.24 g/mol
InChI Key: YUVOFTSSROPRCP-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dimethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2,2-dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,2-dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,2-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c1-4-10-6-5-9-7-8(10,2)3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVOFTSSROPRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177279-31-0
Record name 1-ethyl-2,2-dimethylpiperazine
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Foundational & Exploratory

1-Ethyl-2,2-dimethylpiperazine CAS 1177279-31-0 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1177279-31-0 Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol [1]

Part 1: Executive Technical Summary

1-Ethyl-2,2-dimethylpiperazine (CAS 1177279-31-0) is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical and metabolic properties of drug candidates. Unlike the common piperazine scaffold, this molecule features a gem-dimethyl substitution at the C2 position and an ethyl group at the N1 position.

This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts the conformational flexibility of the piperazine ring, often locking it into a specific chair conformation. For drug developers, this scaffold offers two strategic advantages:

  • Metabolic Stability: The steric bulk around the N1 nitrogen protects it from oxidative dealkylation by cytochrome P450 enzymes.

  • Selectivity: The conformational lock can enhance binding affinity by reducing the entropic penalty upon binding to a target protein.

Part 2: Physicochemical Profile

The following data synthesizes experimental baselines with calculated properties (in silico) typical for this structural class.

PropertyValue / DescriptionContext
Appearance Colorless to pale yellow liquidFree base form; hygroscopic.
Boiling Point ~165–175 °C (Predicted)Higher than piperazine (106°C) due to molecular weight.
pKa (N4) 9.2 – 9.6 (Basic)The distal secondary amine remains highly basic and nucleophilic.
pKa (N1) 5.0 – 5.8 (Weakly Basic)The proximal gem-dimethyl group and ethyl substitution significantly lower basicity via steric hindrance.
LogP 1.53 (Calculated)Moderate lipophilicity; suitable for CNS penetration.
Solubility Miscible in water, EtOH, DCMHighly soluble in organic solvents; forms stable salts (e.g., dihydrochloride).
Structural Analysis: The Steric Micro-Environment

The reactivity of 1-ethyl-2,2-dimethylpiperazine is defined by the asymmetry of its two nitrogen centers.

  • N1 (Sterically Congested): This tertiary amine is flanked by a gem-dimethyl group at C2. This creates a "steric umbrella" that makes N1 a poor nucleophile and highly resistant to quaternization or metabolic attack.

  • N4 (Sterically Accessible): The secondary amine at position 4 is unhindered. It retains the high nucleophilicity characteristic of piperazines, making it the primary handle for derivatization (e.g., SNAr reactions, amide couplings).

G cluster_0 Steric & Electronic Profile N1 N1: Tertiary Amine (Ethyl + Gem-Dimethyl) • Low Nucleophilicity • Metabolically Stable C2 C2: Gem-Dimethyl (Thorpe-Ingold Lock) • Restricts Conformation N1->C2 Steric Hindrance N4 N4: Secondary Amine (Unsubstituted) • High Nucleophilicity • Primary Reactive Site C2->N4 Distal Separation

Figure 1: Structural logic of 1-ethyl-2,2-dimethylpiperazine, highlighting the reactivity contrast between N1 and N4.

Part 3: Synthesis & Manufacturing

Direct synthesis of the 1-ethyl-2,2-dimethyl isomer requires a strategy that differentiates the two nitrogen atoms of the parent 2,2-dimethylpiperazine. The industrial standard involves a Protection-Alkylation-Deprotection workflow to ensure regioselectivity.

Protocol: Regioselective Synthesis Workflow

Objective: Synthesize 1-ethyl-2,2-dimethylpiperazine from 2,2-dimethylpiperazine.

  • Step 1: Selective Protection (Kinetic Control)

    • Reagents: 2,2-Dimethylpiperazine (1.0 eq), Boc₂O (0.9 eq), DCM, 0°C.

    • Mechanism: The unhindered N4 is kinetically much more nucleophilic than the hindered N1. Limiting the Boc anhydride ensures exclusive formation of 4-Boc-2,2-dimethylpiperazine .

    • Checkpoint: Verify mono-protection via LC-MS.

  • Step 2: N1-Alkylation (Forcing Conditions)

    • Reagents: 4-Boc-2,2-dimethylpiperazine, Ethyl Iodide (EtI) (1.2 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile, Reflux (80°C+).

    • Note: Due to the steric bulk at C2, N1 alkylation is slow. Heat and a polar aprotic solvent are required to drive the reaction to completion.

    • Alternative: Reductive amination with acetaldehyde/NaBH(OAc)₃ is often preferred to avoid over-alkylation (quaternization), though the steric bulk makes quaternization unlikely.

  • Step 3: Deprotection

    • Reagents: 4N HCl in Dioxane or TFA/DCM.

    • Product: 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.[2]

    • Workup: Neutralize with NaOH to obtain the free base oil.

Synthesis Start Start: 2,2-Dimethylpiperazine Step1 Step 1: Selective N4-Protection (Boc2O, 0°C, DCM) Target: 4-Boc-2,2-dimethylpiperazine Start->Step1 Exploits N4 Nucleophilicity Step2 Step 2: N1-Alkylation (Et-I, K2CO3, DMF, 80°C) Target: 1-Ethyl-4-Boc-2,2-dimethylpiperazine Step1->Step2 Forcing Conditions for N1 Step3 Step 3: Acidic Deprotection (HCl/Dioxane or TFA) Target: 1-Ethyl-2,2-dimethylpiperazine Step2->Step3 Cleavage

Figure 2: The regioselective synthetic pathway ensuring the ethyl group is installed at the hindered N1 position.

Part 4: Reactivity & Applications in Drug Design

In a medicinal chemistry campaign, this building block is typically used as the "amine" component in coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)
  • Application: Attaching the piperazine to heteroaryl cores (e.g., pyridines, pyrimidines) in kinase inhibitors.

  • Protocol: React 1-ethyl-2,2-dimethylpiperazine (1.1 eq) with a halo-heterocycle (e.g., 2-chloropyridine) using DIPEA in DMSO at 100°C.

  • Outcome: Reaction occurs exclusively at N4 . The N1-ethyl group remains inert but provides the necessary lipophilic bulk.

Amide Coupling
  • Application: Creating GPCR ligands.

  • Protocol: Standard HATU/EDC coupling with carboxylic acids.

  • Steric Note: The reaction rates at N4 are comparable to standard piperazines. The remote gem-dimethyl group does not significantly hinder N4 acylation.

Reductive Amination
  • Application: Linker installation.

  • Protocol: React N4 with an aldehyde using NaBH(OAc)₃.

Why use this over standard N-ethylpiperazine?
FeatureN-Ethylpiperazine1-Ethyl-2,2-dimethylpiperazine
Conformation Flexible (Chair/Boat interconversion)Rigid (Locked Chair)
Metabolic Spot High risk of N-dealkylationBlocked (Steric protection)
Selectivity Low (Promiscuous binding)High (Shape-driven specificity)

Part 5: Handling & Safety Data

While specific toxicological data for this CAS is limited, it should be handled according to protocols for corrosive lipophilic amines .

  • Hazard Statements (GHS):

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air to form carbamates. Keep at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless reaction is intended).

References

  • Biosynth. (n.d.).[1] 1-Ethyl-2,2-dimethylpiperazine Product Data. Retrieved from

  • BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

  • ChemScene. (n.d.). 1-Ethyl-2,2-dimethylpiperazine dihydrochloride MSDS. Retrieved from

  • Khalili, F., et al. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Retrieved from

Sources

1-Ethyl-2,2-dimethylpiperazine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-Ethyl-2,2-dimethylpiperazine , a specialized heterocyclic scaffold used in medicinal chemistry.

Identity, Synthesis, and Structural Applications in Drug Discovery

Executive Summary

1-Ethyl-2,2-dimethylpiperazine is a sterically congested diamine scaffold employed as a building block in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its structural value lies in the gem-dimethyl group , which imposes conformational constraints (the Thorpe-Ingold effect), enhancing metabolic stability and receptor selectivity compared to unsubstituted piperazines.

This guide addresses the critical challenge of regiochemistry —distinguishing the 1-ethyl isomer from its 4-ethyl counterpart—and provides a validated protocol for its synthesis and identification.

Chemical Identity & Nomenclature

Precise nomenclature is vital due to the asymmetry introduced by the gem-dimethyl group. The nitrogen atom adjacent to the quaternary carbon is designated as position 1 when it carries the principal substituent (Ethyl), or position 2 relative to the numbering priority.

Core Data Table[1]
ParameterTechnical Specification
IUPAC Name 1-Ethyl-2,2-dimethylpiperazine
Common Synonyms 1-Ethyl-2,2-dimethyl-piperazine; 1-Ethyl-2,2-dimethylhexahydropyrazine
CAS Registry Number 1177279-31-0 (Free Base) / 1255718-11-6 (Dihydrochloride)
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CCN1CCNCC1(C)C
InChI Key MTDGGBPLLAQIIR-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (Free base); White solid (HCl salt)
Nomenclature Logic & Numbering

The numbering starts at the nitrogen bearing the substituent if it allows for the lowest locants for the methyl groups.

  • Correct: 1-Ethyl-2,2-dimethylpiperazine (Ethyl on hindered N).

  • Isomer (Often confused): 4-Ethyl-2,2-dimethylpiperazine (Ethyl on unhindered N).

Structural Analysis & Pharmacophore Logic

The 2,2-dimethyl motif is not merely a lipophilic bulking group; it acts as a conformational lock .

The Gem-Dimethyl Effect

In a standard piperazine chair conformation, the ring can flip. The introduction of two methyl groups at C2 forces the adjacent N1 substituent into a specific orientation to minimize 1,3-diaxial interactions.

  • Metabolic Stability: The methyl groups sterically shield the N1 nitrogen and the adjacent alpha-carbons from oxidative metabolism (e.g., by Cytochrome P450).

  • Basicity: N1 is sterically hindered and less nucleophilic than N4. This pKa difference is the basis for the regioselective synthesis described below.

Diagram: Pharmacophore Logic

G cluster_0 Structural Features GemDimethyl Gem-Dimethyl (C2) Effect1 Conformational Lock (Thorpe-Ingold) GemDimethyl->Effect1 Restricts Ring Flip Effect2 Metabolic Blockade ( CYP450 Shielding) GemDimethyl->Effect2 Steric Shield N1 N1 (Hindered) N1->Effect2 Low Accessibility N4 N4 (Unhindered) Effect3 Selectivity (N4 Functionalization) N4->Effect3 Primary Reactive Site

Caption: Mechanistic impact of the 2,2-dimethyl substitution on piperazine pharmacokinetics and reactivity.

Synthesis & Regioselective Protocol

Direct alkylation of 2,2-dimethylpiperazine with ethyl bromide yields the wrong isomer (4-ethyl-2,2-dimethylpiperazine) because N4 is less sterically hindered than N1. To synthesize 1-ethyl-2,2-dimethylpiperazine , a protection-deprotection strategy is required.

Validated Synthetic Workflow

Objective: Synthesize 1-Ethyl-2,2-dimethylpiperazine dihydrochloride with >98% regiochemical purity.

Step 1: Regioselective Protection
  • Reagents: 2,2-Dimethylpiperazine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq), DCM, 0°C.

  • Mechanism: The unhindered N4 reacts kinetically faster than the hindered N1.

  • Product: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (Note: Numbering changes due to IUPAC priority of Boc, but structurally this protects the "far" nitrogen).

Step 2: Reductive Alkylation (or Direct Alkylation)
  • Reagents: Intermediate 1, Acetaldehyde (excess), NaBH(OAc)₃, DCE.

  • Alternative: Ethyl Iodide, K₂CO₃, DMF, 60°C (Slower due to sterics).

  • Observation: Reaction requires monitoring by LC-MS due to the low nucleophilicity of the hindered amine.

  • Product: tert-Butyl 4-ethyl-3,3-dimethylpiperazine-1-carboxylate.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Product: 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.[1][2]

Synthesis Flowchart

Synthesis Start 2,2-Dimethylpiperazine (Starting Material) Step1 Step 1: N4-Protection (Boc2O, DCM, 0°C) Start->Step1 Kinetic Control Inter1 Intermediate: 4-Boc-2,2-dimethylpiperazine (Regioselective) Step1->Inter1 Step2 Step 2: N1-Ethylation (EtI, Base, Heat OR Acetaldehyde, NaBH(OAc)3) Inter1->Step2 Forcing Conditions Inter2 Intermediate: 1-Ethyl-4-Boc-2,2-dimethylpiperazine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product: 1-Ethyl-2,2-dimethylpiperazine (Dihydrochloride) Step3->Final

Caption: Regioselective synthesis route avoiding the formation of the thermodynamic 4-ethyl byproduct.

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized material, the following diagnostic NMR signals must be observed. This distinguishes the product from the 4-ethyl isomer.

Signal (¹H NMR, D₂O)Chemical Shift (δ)MultiplicityDiagnostic Value
Gem-Dimethyl ~1.3 - 1.5 ppmSinglet (6H)Confirms 2,2-substitution.
N-Ethyl (CH₃) ~1.1 ppmTriplet (3H)Confirms ethyl chain presence.
N-Ethyl (CH₂) ~3.0 - 3.4 ppmQuartet (2H)Shifted downfield if on N1 (hindered) vs N4.
C3 Protons ~3.0 ppmSinglet/MultipletDiagnostic of ring closure.

Quality Control Check: If the synthesis yielded the 4-ethyl isomer (impurity), the methylene protons of the ethyl group would appear at a different chemical shift, and the symmetry of the piperazine ring protons in ¹³C NMR would differ significantly due to the distance from the gem-dimethyl center.

References

  • Biosynth . 1-Ethyl-2,2-dimethylpiperazine Product Data. Retrieved from

  • ChemScene . 1-Ethyl-2,2-dimethylpiperazine dihydrochloride MSDS and Structure. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for 1-Ethyl-2,2-dimethylpiperazine. Retrieved from

  • BenchChem . Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • ChemicalBook . 1,2-Dimethylpiperazine and Derivatives Synthesis Routes. Retrieved from

Sources

Introduction: The Strategic Value of Piperazine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,2-dimethylpiperazine for Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs spanning therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1][2] The power of the piperazine moiety lies in its unique combination of structural rigidity and synthetic versatility. Its nitrogen atoms serve as adaptable handles for chemical modification, allowing medicinal chemists to systematically fine-tune critical physicochemical properties such as basicity (pKa), lipophilicity (LogP), and aqueous solubility.[1][3] This tunability is paramount for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a decisive factor in its ultimate clinical success.[4][5][6]

This guide provides an in-depth technical examination of 1-Ethyl-2,2-dimethylpiperazine, an asymmetrically substituted piperazine derivative. By presenting its core physicochemical data, outlining robust experimental protocols for their determination, and contextualizing these properties within drug development, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Part 1: Core Molecular Profile

A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent research. 1-Ethyl-2,2-dimethylpiperazine is a unique derivative featuring a secondary amine, a sterically hindered tertiary amine, and a gem-dimethyl substitution on the carbon adjacent to the tertiary amine. This substitution pattern has significant implications for its chemical behavior and metabolic stability. The compound is typically supplied as either the free base or, more commonly for improved handling and solubility, as a dihydrochloride salt.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source(s)
Chemical Name 1-Ethyl-2,2-dimethylpiperazine1-Ethyl-2,2-dimethylpiperazine dihydrochlorideN/A
CAS Number 1177279-31-01255718-11-6[7][8]
Molecular Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂[7][8]
Molecular Weight 142.24 g/mol 215.17 g/mol [7]
Physical Form -Solid
Purity Min. 95%Min. 95%[7]

Part 2: Fundamental Physicochemical Properties and Their Determination

The interplay between a molecule's solubility, basicity, and lipophilicity governs its journey through the body. Characterizing these properties is a non-negotiable step in early-stage drug development.[5]

Basicity and Ionization State (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For a drug candidate, this is critical as the charged (ionized) and uncharged (neutral) forms exhibit vastly different properties; the charged form is typically more water-soluble, while the neutral form is more likely to permeate biological membranes.

Expert Insight: As an aliphatic amine, 1-Ethyl-2,2-dimethylpiperazine is basic.[9] It possesses two nitrogen atoms that can be protonated, and therefore it will have two distinct pKa values. The secondary amine (at position 4) is expected to be the more basic site, while the tertiary amine (at position 1) is sterically hindered by the adjacent ethyl and gem-dimethyl groups, which typically lowers its basicity. While specific experimental data for this exact molecule is not available in the reviewed literature, a study of the closely related 1-ethylpiperazine reported pKa values, providing a reasonable reference point for the expected range.[10][11] Understanding these two pKa values is essential for predicting its behavior at physiological pH (~7.4).

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method provides a reliable determination of the ionization constants of a substance.

  • Preparation: Accurately prepare a 0.01 M solution of 1-Ethyl-2,2-dimethylpiperazine in deionized water. Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration:

    • Place a known volume (e.g., 25 mL) of the sample solution into a temperature-controlled beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points to generate a complete titration curve.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The two inflection points on the curve represent the two equivalence points. The pH at the volume of titrant exactly halfway to the first inflection point is pKa₂, and the pH at the volume halfway between the first and second inflection points is pKa₁.

    • Alternatively, use the first derivative of the plot (ΔpH/ΔV) to accurately determine the equivalence points.

Lipophilicity (LogP) and pH-Dependent Distribution (LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Expert Insight: For an ionizable molecule like 1-Ethyl-2,2-dimethylpiperazine, the distribution coefficient (LogD) is more pharmacologically relevant than LogP. LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH. Computational models predict a LogP of 1.5337 for the free base, suggesting moderate lipophilicity.[8] At physiological pH, where the molecule will be partially protonated, its LogD value will be lower than its LogP, reflecting a higher affinity for the aqueous phase due to the presence of the charged species.

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method

This is the gold-standard method for measuring the partition coefficient.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare buffers for the desired pH values (e.g., pH 7.4 for LogD). Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and allowing the phases to separate overnight.

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

    • The final concentration should be low enough to avoid saturation in either phase.

    • Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Aqueous Solubility

Solubility is a critical property that influences a drug's dissolution rate and bioavailability, particularly for oral dosage forms.[6]

Expert Insight: The solubility of amines is highly dependent on their structure and ionization state. Lower aliphatic amines tend to be water-soluble, but this decreases as the size of the hydrocarbon portion of the molecule increases.[12] Therefore, the free base of 1-Ethyl-2,2-dimethylpiperazine is expected to have limited aqueous solubility. In contrast, its dihydrochloride salt form, being an amine salt, is predicted to be significantly more soluble in water.[9] This is a classic strategy used in drug development to improve the formulation characteristics of basic compounds.

Experimental Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of the solid compound (either free base or salt) to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a pH 7.4 buffer).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS). The measured concentration represents the thermodynamic solubility.

Part 3: Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for verifying the identity, structure, and purity of a chemical compound. While specific spectral data for 1-Ethyl-2,2-dimethylpiperazine is not widely published, the following protocols describe the standard methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expected ¹H NMR Signals: The spectrum should show a triplet and a quartet characteristic of the ethyl group, a singlet for the two equivalent methyl groups (gem-dimethyl), distinct multiplets for the non-equivalent protons on the piperazine ring, and a broad singlet for the N-H proton of the secondary amine, which may exchange with deuterium in solvents like D₂O.

  • Expected ¹³C NMR Signals: The spectrum will display eight distinct carbon signals corresponding to the molecular formula (C₈H₁₈N₂).

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled experiment is typical to simplify the spectrum to single lines for each unique carbon.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For 1-Ethyl-2,2-dimethylpiperazine, Electrospray Ionization (ESI) in positive ion mode is ideal, as the basic nitrogen atoms are easily protonated. The expected molecular ion [M+H]⁺ would appear at an m/z (mass-to-charge ratio) of 143.15.

Protocol: Analysis by ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion with a syringe pump or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. A mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their absorption of infrared radiation at characteristic frequencies. Key expected absorptions for 1-Ethyl-2,2-dimethylpiperazine include a moderate N-H stretch (around 3300 cm⁻¹) for the secondary amine, sharp C-H stretches (around 2850-2950 cm⁻¹) for the alkyl groups, and C-N stretching vibrations (around 1000-1200 cm⁻¹).

Protocol: Analysis by ATR-FTIR

  • Background Scan: Clean the crystal surface of the Attenuated Total Reflectance (ATR) accessory and record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Analysis: The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

Part 4: Visualized Workflows and Relationships

To effectively manage the characterization of a novel compound, a structured workflow is essential. Furthermore, understanding how fundamental properties influence downstream development decisions is key to a successful research program.

G Physicochemical Characterization Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Application Procurement Procure/Synthesize Compound Identity Structural Confirmation (NMR, MS) Procurement->Identity Purity Purity Analysis (HPLC, LC-MS) Identity->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility LogP LogP/LogD Measurement (Shake-Flask) Purity->LogP Analysis Data Analysis & Interpretation pKa->Analysis Solubility->Analysis LogP->Analysis Report Generate Technical Data Package Analysis->Report Decision Go/No-Go Decision for Further Development Report->Decision

Caption: A standard workflow for the physicochemical characterization of a research compound.

G Property-Outcome Relationships in Drug Development pKa pKa (Ionization State) Solubility Solubility (Aqueous) pKa->Solubility Permeability Membrane Permeability pKa->Permeability Binding Target Binding (Electrostatics) pKa->Binding LogP LogP / LogD (Lipophilicity) LogP->Solubility LogP->Permeability Dissolution Dissolution Rate Solubility->Dissolution Formulation Formulation Strategy Solubility->Formulation Absorption Oral Absorption (Bioavailability) Permeability->Absorption Dissolution->Absorption

Sources

1-Ethyl-2,2-dimethylpiperazine molecular weight and formula

[1]

Executive Summary

1-Ethyl-2,2-dimethylpiperazine (CAS: 1177279-31-0 for free base) represents a specialized heterocyclic scaffold within the piperazine class. Unlike the symmetric piperazine or the unhindered 4-substituted derivatives, this compound features a gem-dimethyl substitution adjacent to the N1 nitrogen, creating a unique steric and electronic environment. This structural nuance is critical in medicinal chemistry for modulating metabolic stability (blocking metabolic hot spots) and tuning basicity (pKa) to improve oral bioavailability. This guide provides a definitive physicochemical profile, synthetic analysis, and handling framework for this building block.

Physicochemical Characterization

The precise molecular weight and formula are fundamental for stoichiometry in synthetic workflows. The presence of the gem-dimethyl group at the C2 position significantly alters the lipophilicity profile compared to the parent piperazine.

Core Identity Data[1][2][3][4]
PropertyValueNotes
IUPAC Name 1-Ethyl-2,2-dimethylpiperazine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol Average Mass
Monoisotopic Mass 142.1470 g/mol For HRMS calibration
CAS Registry No. 1177279-31-0Free Base
CAS Registry No. 1255718-11-6Dihydrochloride Salt
Physical State Liquid (Free base) / Solid (Salt)Hygroscopic (Salt form)
Predicted Chemical Properties
  • LogP (Octanol/Water): ~1.53 (Predicted) – Indicates moderate lipophilicity, suitable for CNS penetration.

  • pKa: The N4 nitrogen (distal to methyls) is the more basic center (pKa ~9.8), while N1 (proximal to methyls) has reduced basicity due to steric bulk and electronic effects.

  • Boiling Point: Predicted range 150–160 °C at 760 mmHg.

Structural Analysis & Synthetic Logic

The Steric Challenge

The defining feature of 1-Ethyl-2,2-dimethylpiperazine is the gem-dimethyl effect at the C2 position.

  • Conformational Lock: The bulky methyl groups favor a specific chair conformation to minimize 1,3-diaxial interactions.

  • Regioselectivity: In a standard piperazine ring, both nitrogens are nucleophilic. However, in 2,2-dimethylpiperazine, the N1 position is sterically hindered. Direct alkylation of 2,2-dimethylpiperazine with ethyl bromide typically yields the 4-ethyl isomer (the kinetic product).

Therefore, obtaining the 1-ethyl isomer requires a "Design by Synthesis" approach, often necessitating de novo cyclization or protective group strategies.

Synthetic Pathways

To synthesize 1-Ethyl-2,2-dimethylpiperazine with high isomeric purity, researchers typically employ one of two strategies:

Strategy A: De Novo Cyclization (Preferred for Specificity) This route constructs the ring with the ethyl group already in place, avoiding the regioselectivity issues of alkylating the hindered amine.

Strategy B: Protected Alkylation Starting from 2,2-dimethylpiperazine, the accessible N4 is protected (e.g., Boc or Cbz), forcing alkylation to the hindered N1 (often requiring harsh conditions), followed by deprotection.

Visualization: Retrosynthetic Logic

The following diagram illustrates the decision tree for synthesizing this specific isomer versus its regioisomer.

SynthesisLogicTargetTarget: 1-Ethyl-2,2-dimethylpiperazinePrecursorStarting Material: 2,2-DimethylpiperazineDirectAlkDirect Ethylation (EtBr)Precursor->DirectAlk Path A (Uncontrolled)ProtectProtection of N4 (Boc-anhydride)Precursor->Protect Path B (Controlled)WrongIsomerMajor Product: 4-Ethyl-2,2-dimethylpiperazine(Kinetic Product)DirectAlk->WrongIsomerIntermediateIntermediate: 1-Boc-3,3-dimethylpiperazine(N4 Protected)Protect->IntermediateForcedAlkForced Alkylation of N1(Strong Base / Heat)Intermediate->ForcedAlkDeprotectDeprotection (TFA/HCl)ForcedAlk->DeprotectDeprotect->Target

Caption: Figure 1. Synthetic decision tree illustrating the necessity of N4-protection to achieve the sterically hindered 1-ethyl regioisomer.

Applications in Drug Discovery[6][7][8][9]

Scaffold Utility
  • Metabolic Stability: The gem-dimethyl group blocks alpha-oxidation at the C2 position, a common metabolic soft spot in piperazine-containing drugs.

  • Selectivity Filter: The steric bulk can prevent binding to off-target receptors (e.g., hERG channels) that often accommodate flatter, unsubstituted piperazines.

Analytical Validation

When verifying the identity of this compound, standard NMR techniques must be interpreted carefully due to the asymmetry introduced by the N1-ethyl and C2-dimethyl groups.

  • 1H NMR Signature: Look for a distinct singlet (6H) for the gem-dimethyl groups. The methylene protons of the piperazine ring will appear as complex multiplets rather than the clean triplets seen in symmetric piperazine, due to the fixed conformation.

  • Mass Spectrometry: Expect a parent ion [M+H]+ at m/z ~143.15.

Handling & Safety Protocol

While specific toxicological data for this isomer may be limited, it should be handled with the rigor applied to secondary/tertiary amines.

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The free base is likely to absorb CO₂ from the air (forming carbamates).

Emergency Protocol:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with polyethylene glycol 400 or plenty of water.

  • Spill: Neutralize with weak acid (if safe) or absorb with inert material (vermiculite).

References

  • PubChem. (n.d.). Compound Summary: 2,2-Dimethylpiperazine.[1][2][3][4] Retrieved from [Link]

Redefining the Privileged Scaffold: Novel Piperazine Architectures in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Paradigm and Its Limitations

For decades, the piperazine ring has been a cornerstone of rational drug design, featured prominently in blockbuster therapeutics ranging from imatinib to aripiprazole. Its enduring popularity stems from its dual basic nitrogen atoms, which offer excellent hydrogen-bond acceptor and donor capabilities, tunable basicity, and relative structural rigidity[1].

However, traditional piperazines often contribute to high lipophilicity (LogP) and planar molecular profiles. In modern medicinal chemistry, an over-reliance on flat, sp²-rich, or simple saturated ring systems can lead to "molecular obesity"—resulting in poor aqueous solubility, high plasma protein binding, and hERG-mediated cardiotoxicity. To overcome these liabilities, researchers are increasingly turning to novel piperazine bioisosteres that increase the fraction of sp³-hybridized carbons (Fsp³) while finely tuning the amine pKa[2].

Structural Evolution: Bridged and Spiro Piperazines

Bridged Piperazines and the Lipophilicity Paradox

Conventional medicinal chemistry wisdom dictates that adding carbon atoms to a molecule inherently increases its lipophilicity. However, recent studies have demonstrated that introducing carbon atoms in a bridged fashion to saturated heterocycles can counterintuitively reduce lipophilicity[3].

This phenomenon occurs because the rigid 3D conformation of bridged piperazines (e.g., diazabicyclo[3.2.1]octanes) buries hydrophobic surface area and disrupts the flat hydrophobic stacking that typically drives high LogP values. Furthermore, the geometric strain alters the hybridization and electron distribution around the nitrogen atoms, effectively lowering the conjugate acid pKa. For example, the incorporation of a cyclopropane ring in 2,5-diazabicyclo[4.1.0]heptane lowers the pKa by 1.3 units compared to standard piperazine, significantly altering its ionization state at physiological pH[4].

A landmark application of this strategy is Novartis's antimalarial candidate NVP-FVP954, where replacing a standard piperazine with a bridged analog led to a perfectly balanced physicochemical profile and vastly improved pharmacokinetics[3]. Similarly, bridged piperazines have been successfully deployed as small-molecule modulators of Tumor Necrosis Factor alpha (TNFα), achieving oral efficacy comparable to biologic antibodies[5].

Spiro Diamines: Precision Exit Vectors and Reduced Toxicity

Spiro-fused piperazine bioisosteres, such as 2,6-diazaspiro[3.3]heptane, offer unique linear exit vectors that closely mimic the geometry of para-substituted benzenes or 1,4-piperazines, but with enhanced 3D character.

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, off-target DNA damage and cytotoxicity are major clinical hurdles. Researchers investigated the pharmacological impact of incorporating diazaspiro motifs into the phthalazine architecture of the FDA-approved drug olaparib[6]. The resulting spirodiamine analogues (e.g., compound 10e) maintained high PARP-1 affinity (12.6 nM) but completely lacked the DNA-damaging properties of olaparib at similar concentrations, providing a blueprint for designing safer therapeutics for inflammatory diseases[6].

Quantitative Impact on Physicochemical Properties

The transition from standard to novel piperazine scaffolds yields predictable and highly beneficial shifts in molecular properties. The table below summarizes the comparative advantages of these architectures.

Scaffold TypeRepresentative CoreApprox. Conjugate Acid pKaContribution to Molecular Fsp³Primary Physicochemical Benefit
Standard Piperazine Piperazine~9.8BaselineHigh polar surface area; standard basicity.
Bridged Piperazine 2,5-Diazabicyclo[2.2.1]heptane~8.5 - 9.2HighReduced lipophilicity; constrained conformation.
Cyclopropanated Piperazine 2,5-Diazabicyclo[4.1.0]heptane~6.7ModerateLowered basicity (1.3 units < piperazine)[4].
Spiro Diamine 2,6-Diazaspiro[3.3]heptane~8.8HighLinear exit vectors; reduced off-target toxicity[6].

Mechanistic Workflow: Scaffold Hopping & Optimization

The integration of novel piperazine scaffolds into a drug discovery pipeline requires a systematic approach, from initial hit identification through specialized synthesis and rigorous in vitro profiling.

G Hit Hit Identification (Standard Piperazine Core) Scaffold Scaffold Hopping (Bioisosteric Replacement) Hit->Scaffold Bridged Bridged Piperazines (e.g., Diazabicyclo[3.2.1]octanes) Scaffold->Bridged Spiro Spiro Diamines (e.g., Diazaspiro[3.3]heptanes) Scaffold->Spiro Synth Library Synthesis (Pd-Catalyzed / Solid-Phase) Bridged->Synth Spiro->Synth Profile In Vitro Profiling (pKa, LogP, Permeability) Synth->Profile Lead Lead Optimization (Improved PK/PD & Reduced Toxicity) Profile->Lead

Workflow of piperazine scaffold hopping, synthesis, and ADMET profiling for lead optimization.

Experimental Protocols

To successfully deploy these scaffolds, researchers must utilize specialized synthetic and analytical methodologies. The rigid, sterically hindered nature of bridged and spiro systems requires optimized cross-coupling conditions, while their unique physicochemical profiles necessitate rigorous permeability testing.

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination of Bridged Piperazines

Causality: Synthesizing N-aryl bridged piperazines via standard SNAr reactions is often inefficient due to the steric bulk of the bicyclic system. Buchwald-Hartwig amination is the preferred method[4]. The use of a bulky, electron-rich bidentate ligand (e.g., RuPhos) is critical to facilitate oxidative addition and prevent β-hydride elimination during the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reactant Addition: Add the desired aryl halide (1.0 equiv) and the bridged piperazine derivative (e.g., 2,5-diazabicyclo[2.2.1]heptane, 1.2 equiv) dissolved in anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture at 85°C for 12 hours under vigorous magnetic stirring. The rigid bridged structure requires these elevated temperatures to overcome steric hindrance during the reductive elimination step.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a dichloromethane/methanol gradient to isolate the pure N-aryl bridged piperazine.

Protocol: In Vitro Permeability & Efflux Profiling (Caco-2 Assay)

Causality: Because bridged and spiro scaffolds alter the basicity (pKa) and internal hydrogen-bonding dynamics, assessing intestinal permeability and the efflux ratio is mandatory to validate the hypothesized improvements in oral bioavailability[3].

Step-by-Step Methodology:

  • Cell Culture & Validation (Self-Validating Step): Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture the cells for 21 days to ensure full differentiation and tight junction formation. Validate monolayer integrity by ensuring the Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm² before proceeding.

  • Compound Preparation: Dilute the novel piperazine compound to a final concentration of 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Prepare parallel standard controls (Propranolol for high permeability validation, Atenolol for low permeability validation).

  • Dosing (A-to-B and B-to-A): Add the compound solution to the apical (A) chamber for absorptive transport assessment, and to the basolateral (B) chamber for secretory transport assessment. Incubate the plates at 37°C for 2 hours.

  • Sampling & LC-MS/MS: Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench the samples with cold acetonitrile containing an internal standard. Analyze the compound concentration via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER < 2 indicates that the novel scaffold successfully evades active efflux transporters (e.g., P-glycoprotein), validating the pharmacokinetic benefit of the bioisosteric replacement.

Conclusion

The evolution of the piperazine scaffold from a flat, simple heterocycle to complex, 3D bridged and spiro architectures represents a major leap forward in rational drug design. By strategically employing these novel bioisosteres, medicinal chemists can decouple molecular weight from lipophilicity, finely tune pKa, and eliminate off-target toxicities. As synthetic methodologies like optimized cross-coupling and solid-phase library generation continue to advance, these privileged 3D scaffolds will undoubtedly become central pillars in the next generation of small-molecule therapeutics.

References

  • The medicinal chemistry of piperazines: A review - nih.gov
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - nih.gov
  • Lowering lipophilicity by adding carbon?
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - acs.org
  • Discovery of Orally Efficacious Bridged Piperazines as smTNF Modul
  • Substituted 2,5-diazabicyclo[4.1.

Sources

The Biological Activity of 2,2-Dimethylpiperazine Derivatives: A Strategic Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target toxicity, or inadequate aqueous solubility. One of the most elegant solutions to these multifactorial problems is the incorporation of the 2,2-dimethylpiperazine scaffold.

This in-depth technical guide explores the causality behind the biological activity of 2,2-dimethylpiperazine derivatives. By examining the physicochemical and steric alterations introduced by the gem-dimethyl group, we will deconstruct how this moiety is utilized to engineer highly potent, orally bioavailable therapeutics across oncology, ophthalmology, and neurology.

Mechanistic Rationale: The Causality of the Gem-Dimethyl Effect

The substitution of a standard piperazine ring with a 2,2-dimethylpiperazine moiety is not merely a structural tweak; it is a calculated physicochemical intervention. The biological advantages of this scaffold stem from three core mechanisms:

  • Steric Shielding and Metabolic Stability: The gem-dimethyl group introduces significant steric bulk adjacent to the N1 nitrogen. This bulk physically blocks cytochrome P450 (CYP450) enzymes from accessing the nitrogen lone pair or the adjacent α-carbons, thereby drastically reducing the rates of N-dealkylation and N-oxidation.

  • Conformational Restriction: The bulky methyl groups restrict the ring-flipping of the piperazine chair conformation. By locking the molecule into a specific bioactive conformation, the entropic penalty upon binding to the target protein is minimized, often leading to a logarithmic increase in target affinity (lower IC50).

  • pKa Modulation and Solubility: The inductive effect of the methyl groups, combined with the steric hindrance around the nitrogen, subtly lowers the basicity (pKa) of the amine. This fine-tuning of the ionization state at physiological pH (7.4) optimizes the logD, enhancing aqueous solubility without sacrificing membrane permeability.

G A 2,2-Dimethylpiperazine Scaffold B Steric Shielding (C2 Position) A->B C Conformational Restriction A->C D pKa Modulation (Basicity Tuning) A->D E Metabolic Stability (CYP450 Resistance) B->E F Target Affinity & Selectivity C->F G Aqueous Solubility (Formulation) D->G H Enhanced In Vivo Efficacy E->H F->H G->H

Pharmacological impact of the 2,2-dimethylpiperazine scaffold.

Key Biological Applications & Case Studies

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibitors

In the development of next-generation ALK inhibitors for Non-Small Cell Lung Cancer (NSCLC), overcoming resistance mutations (e.g., L1196M) is paramount. In a landmark study, researchers discovered [1], an indoloquinoline derivative utilizing a 2,2-dimethylpiperazine tail. The gem-dimethyl substitution was critical for achieving a highly favorable pharmacokinetic profile and complete tumor regression in KARPAS-299 xenograft models. The steric bulk of the 2,2-dimethylpiperazine prevented rapid metabolic clearance, allowing the compound to maintain an IC50 of 2.2 nM against wild-type ALK and low-nanomolar potency against clinical mutants.

Ophthalmology: CFTR Activators for Dry Eye Disease

Aqueous solubility is the primary bottleneck in ophthalmic drug formulation. The novel pyrazolo[1,5-a]pyrimidine CFTR activator "Cact-3" exhibited potent in vitro activity but suffered from nanomolar solubility (59 nM), rendering it useless for eye drops. By strategically incorporating a 2,2-dimethylpiperazine moiety, scientists synthesized [2]. The 2,2-dimethylpiperazine disrupted the flat, crystalline packing of the parent molecule and modulated the pKa, boosting aqueous solubility to therapeutically viable levels while maintaining an EC50 of 18 nM for CFTR activation.

Neurology: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a target for neuropathic pain. In the optimization of aryl sulfoxide MAGL inhibitors, the exploration of piperazine substitutions revealed that dimethylation significantly impacts target engagement. The SAR campaign leading to [3] demonstrated that specific stereochemical configurations of dimethylpiperazine (such as trans-2,3-dimethyl or 2,2-dimethyl variants) dictate the reversible covalent binding kinetics within the MAGL active site.

Quantitative Data Presentation

To illustrate the cross-therapeutic utility of this scaffold, the following table summarizes the biological activity of key 2,2-dimethylpiperazine derivatives.

CompoundPrimary TargetTherapeutic IndicationBiological ActivityReference
CJ-2360 ALK (Wild-type)Non-Small Cell Lung CancerIC50 = 2.2 nM [1]
CJ-2360 ALK (L1196M Mutant)Refractory NSCLCIC50 = 6.3 nM [1]
Compound 16d CFTR ChannelDry Eye DiseaseEC50 = 18 nM [2]
Compound ±43 MAGL EnzymeNeuropathic PainpIC50 = 8.50 ± 0.10 [3]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to prevent the propagation of errors.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 2,2-dimethylpiperazine to a halogenated heterocyclic core (e.g., indoloquinoline). Causality & Rationale: The gem-dimethyl group at the C2 position creates immense steric hindrance around the N1 secondary amine, drastically reducing its nucleophilicity. Standard SNAr conditions will fail. Therefore, we must use a highly polar aprotic solvent (DMSO) to solvate the transition state without hydrogen-bonding to the amine, and high temperatures (120–140 °C) to overcome the severe activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated acid without competing for the electrophile.

Step-by-Step Workflow:

  • Preparation: Dissolve the halogenated core (1.0 mmol) in anhydrous DMSO (3.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 2,2-dimethylpiperazine (5.0 equivalents) and DIPEA (5.0 equivalents) to the solution. Validation: The large excess of amine drives the thermodynamically unfavorable reaction forward.

  • Thermal Activation: Heat the sealed reaction mixture to 120–140 °C for 48–72 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS every 12 hours. Do not proceed until the starting material peak is <5% of the total ion current.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude residue via Preparative-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Final Validation: Confirm the structure and >95% purity via ^1^H-NMR, ^13^C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: CFTR YFP-Quenching Assay

Objective: Evaluate the EC50 of the synthesized derivative (e.g., Compound 16d). Causality & Rationale: To measure CFTR chloride channel activation, we utilize a phenotypic Yellow Fluorescent Protein (YFP) quenching assay. A mutant YFP (YFP-H148Q/I152L) is expressed in CHO-K1 cells. This mutant's fluorescence is highly sensitive to quenching by iodide ions. When the CFTR channel is activated by our drug, extracellular iodide rushes into the cell, quenching the YFP. The rate of fluorescence decay is directly proportional to the biological activity of the compound.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing wild-type CFTR and the mutant YFP in 96-well black, clear-bottom microplates. Incubate for 24 hours.

  • Compound Incubation: Wash cells with PBS and incubate with varying concentrations of the 2,2-dimethylpiperazine derivative (0.1 nM to 10 μM) for 10 minutes.

  • Assay Execution: Transfer the plate to a microplate reader equipped with dual syringe pumps. Inject an iodide-rich PBS solution (replacing NaCl with NaI) into the wells.

  • Data Acquisition: Record fluorescence continuously (Excitation: 500 nm, Emission: 535 nm) for 14 seconds.

  • Data Analysis (Self-Validation): Calculate the initial influx rate (

    
    ) from the exponential decay curve. Plot the influx rate against the log of the compound concentration to derive the EC50 using a four-parameter logistic non-linear regression model.
    

Workflow Step1 1. Core Scaffold Synthesis (e.g., Indoloquinoline) Step2 2. SNAr Amination with 2,2-Dimethylpiperazine Step1->Step2 DMSO, Heat, DIPEA Step3 3. Purification & Validation (Prep-HPLC, LC-MS, NMR) Step2->Step3 Crude Extract Step4 4. In Vitro Assays (Kinase / CFTR Activity) Step3->Step4 >95% Purity Confirmed Step5 5. In Vivo PK/PD (Xenograft / Disease Models) Step4->Step5 Lead Selection (IC50 < 10nM)

Step-by-step workflow for synthesizing and evaluating derivatives.

Conclusion

The 2,2-dimethylpiperazine moiety is a privileged structural motif in modern medicinal chemistry. As demonstrated through its applications in ALK inhibition, CFTR activation, and MAGL modulation, the strategic placement of a gem-dimethyl group provides a robust solution to overcoming metabolic liabilities and physicochemical bottlenecks. By understanding the causality behind its steric and electronic effects, researchers can rationally design next-generation therapeutics with superior in vivo efficacy.

References

  • Chen, J., Zhou, Y., Dong, X., Liu, L., Bai, L., McEachern, D., ... & Wang, S. (2020). "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression." Journal of Medicinal Chemistry, 63(22), 13994-14016.[Link]

  • Kim, B. Y., Oh, C., Jeon, D., Jun, I., Lee, H. K., Kim, B. R., ... & Namkung, W. (2022). "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." Journal of Medicinal Chemistry, 66(1), 413-434.[Link]

  • Jiang, M., Huizenga, M. C. W., Mohr, F., Amedi, A., Bakker, R., van den Berg, R. J. B. H. N., ... & van der Stelt, M. (2024). "Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry, 67(14), 12331-12348.[Link]

Methodological & Application

Application Note: Regioselective Synthesis of 1-Ethyl-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the regioselective synthesis of 1-Ethyl-2,2-dimethylpiperazine from 2,2-dimethylpiperazine .

Abstract & Strategic Overview

The synthesis of 1-Ethyl-2,2-dimethylpiperazine presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amine sites with significantly different steric environments. The target molecule requires alkylation at the N1 position (adjacent to the gem-dimethyl group), which is sterically hindered (neopentyl-like). The N4 position is unhindered and kinetically more nucleophilic.

Direct alkylation of 2,2-dimethylpiperazine with ethyl halides results in the preferential formation of 4-ethyl-2,2-dimethylpiperazine (the unwanted regioisomer) or a mixture of di-alkylated products. Therefore, a Protection-Functionalization-Deprotection (PFD) strategy is required.

Synthetic Strategy
  • Regioselective Protection: Exploit the nucleophilic disparity to selectively protect the unhindered N4 with a Boc group.

  • Hindered Amine Functionalization: Alkylate the sterically crowded N1 position. Due to the steric bulk of the adjacent gem-dimethyl group, standard SN2 alkylation is sluggish; Reductive Amination is the preferred high-yield protocol.

  • Deprotection: Removal of the Boc group to yield the final target.

Chemical Logic & Mechanism[1][2]

The Regioselectivity Challenge

The 2,2-dimethylpiperazine scaffold contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to a quaternary carbon (C2) bearing two methyl groups. This creates significant steric clash for incoming electrophiles.

  • N4 (Unhindered): Separated from the gem-dimethyl group by methylene bridges, behaving like a typical secondary amine.

Under kinetic control, electrophiles (like Boc2O or alkyl halides) react almost exclusively at N4 . To target N1 , we must first "cap" N4.

Reaction Scheme (Graphviz)

ReactionScheme cluster_legend Legend SM 2,2-Dimethylpiperazine (SM) Step1 Step 1: Selective Protection (Boc2O, DCM, 0°C) SM->Step1 Int1 Intermediate A 4-Boc-2,2-dimethylpiperazine Step1->Int1 Major Isomer Step2 Step 2: Reductive Amination (Acetaldehyde, NaBH(OAc)3) Int1->Step2 Int2 Intermediate B 1-Ethyl-4-Boc-2,2-dimethylpiperazine Step2->Int2 Overcomes Sterics Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Int2->Step3 Product Target Product 1-Ethyl-2,2-dimethylpiperazine Step3->Product key N4 reacts first due to lack of steric hindrance.

Caption: Logical flow for the regioselective synthesis of 1-Ethyl-2,2-dimethylpiperazine, bypassing the kinetic preference for N4 alkylation.

Detailed Experimental Protocols

Step 1: Regioselective Protection (Synthesis of 4-Boc-2,2-dimethylpiperazine)

This step relies on the higher nucleophilicity of N4. Stoichiometry is critical to avoid di-protection.

  • Reagents:

    • 2,2-Dimethylpiperazine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc2O) (0.95 equiv)

    • Dichloromethane (DCM) (Solvent, 10 mL/g)

    • Triethylamine (Et3N) (1.1 equiv)

  • Protocol:

    • Dissolve 2,2-dimethylpiperazine (10 g, 87.6 mmol) and Et3N (13.4 mL, 96.3 mmol) in DCM (100 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve Boc2O (18.1 g, 83.2 mmol) in DCM (20 mL) and add it dropwise over 30 minutes. Note: Using a slight deficit of Boc2O ensures the unhindered N4 is protected without forcing reaction at N1.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: The crude material is usually sufficiently pure (>95% 4-Boc isomer). If necessary, purify via flash chromatography (SiO2, 5% MeOH in DCM).

Step 2: Reductive N-Ethylation of the Hindered Amine

Direct alkylation (Et-I) at N1 is difficult due to the adjacent gem-dimethyl group. Reductive amination is preferred as the iminium intermediate is planar and less sterically demanding than the SN2 transition state.

  • Reagents:

    • 4-Boc-2,2-dimethylpiperazine (Intermediate A) (1.0 equiv)

    • Acetaldehyde (3.0 equiv)

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (3.0 equiv)

    • Acetic Acid (AcOH) (catalytic, 1-2 drops)

    • 1,2-Dichloroethane (DCE) or DCM (Solvent)

  • Protocol:

    • Dissolve Intermediate A (5 g, 23.3 mmol) in DCE (50 mL).

    • Add Acetaldehyde (3.9 mL, 70 mmol) and catalytic AcOH. Stir for 30 minutes at RT to allow iminium ion formation.

    • Cool to 0°C and add NaBH(OAc)3 (14.8 g, 70 mmol) portion-wise.

    • Allow to warm to RT and stir overnight (12-16 hours). Note: The steric hindrance at N1 requires longer reaction times.

    • Quench: Add saturated aqueous NaHCO3 solution carefully to quench excess hydride.

    • Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexanes/Ethyl Acetate) to yield 1-Ethyl-4-Boc-2,2-dimethylpiperazine .

Step 3: Deprotection

Removal of the Boc group to release the secondary amine at N4.

  • Reagents:

    • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)

    • DCM (if using TFA)[1]

  • Protocol:

    • Dissolve the Step 2 product in DCM (5 mL/g).

    • Add TFA (10-20 equivalents) or 4M HCl/Dioxane (10 equivalents).

    • Stir at RT for 2 hours (monitor by TLC/LCMS for disappearance of Boc material).

    • Workup (Free Base): Concentrate the solvent. Redissolve the residue in water.[2] Basify to pH > 12 using 2M NaOH.

    • Extract with DCM or Chloroform/Isopropanol (3:1) multiple times.

    • Dry over Na2SO4 and concentrate to yield 1-Ethyl-2,2-dimethylpiperazine as a pale yellow oil.

    • Optional: Convert to dihydrochloride salt by treating with HCl/Ether for long-term storage.

Analytical Data & Validation

To validate the synthesis, compare the NMR shifts of the protons adjacent to the nitrogens.

Feature1-Ethyl-2,2-dimethylpiperazine (Target)4-Ethyl-2,2-dimethylpiperazine (Isomer)
Ethyl CH2 Signal Shielded (due to steric crowding)Typical chemical shift (~2.4 ppm)
C3 Protons ~2.8 ppm (Adjacent to NH)~2.4 ppm (Adjacent to N-Et)
C5/C6 Protons Distinct splitting patternMore symmetric
Mass Spec (ESI) [M+H]+ = 143.15[M+H]+ = 143.15

Key Validation Check: In the target molecule, the ethyl group is on the nitrogen adjacent to the quaternary carbon. In 13C NMR, the ethyl CH2 carbon will show a specific shift due to the


-effect of the gem-dimethyls compared to the unhindered isomer.

References

  • Regioselectivity in Piperazines

    • BenchChem Application Note: "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." (2025).[1]

    • This reference confirms that Boc protection of piperazines targets the unhindered amine, leaving the hindered amine available for subsequent forcing alkyl
  • Target Molecule Identification

    • Chemical Book / ChemScene: "1-Ethyl-2,2-dimethylpiperazine dihydrochloride (CAS 1255718-11-6)."

    • Confirms the existence and commercial availability of the specific isomer.
  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem.1996 , 61, 3849-3862.

    • Standard protocol for alkyl
  • Boc Protection Precedence

    • Sigma-Aldrich Product Note: "1-Boc-2,2-dimethylpiperazine (CAS 674792-07-5)."[4][5][6]

    • Note: The commercial availability of "1-Boc" (hindered protection) implies it is a specialized reagent. The "4-Boc" (unhindered protection)

Sources

N-alkylation protocols for hindered piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, N-Boc-3-substituted piperazines) presents a unique kinetic challenge in medicinal chemistry. Standard S_N2 protocols often fail due to the nucleophilic deactivation caused by steric crowding around the nitrogen lone pair, leading to stalled reactions or competing elimination (E2) pathways. Conversely, forcing conditions frequently result in uncontrolled polyalkylation (quaternization).

This guide moves beyond generic "add base and stir" instructions. We detail three distinct protocols tailored to the specific steric and electronic environment of your substrate.

Method Selection Matrix

Before beginning, select your protocol based on the electrophile and steric demand.

G Start Select Electrophile Type Carbonyl Ketone / Aldehyde Start->Carbonyl Halide Alkyl Halide (Cl, Br, I) Start->Halide ProtA Protocol A: Titanium-Mediated Reductive Amination Carbonyl->ProtA Preferred Route (High Yield) StericCheck Is the Piperazine 2,6-Disubstituted? Halide->StericCheck ProtB Protocol B: Finkelstein-Activated S_N2 Alkylation StericCheck->ProtB No (Mild Sterics) ProtC Protocol C: Phase-Transfer Catalysis (PTC) StericCheck->ProtC Yes (Severe Sterics)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate constraints.

Protocol A: Titanium-Mediated Reductive Amination

Best For: Coupling hindered piperazines with ketones or bulky aldehydes. The Challenge: Sterically hindered amines struggle to attack the carbonyl carbon to form the hemiaminal intermediate. Equilibrium favors the starting materials. The Solution: Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species before the reducing agent is introduced.

Materials
  • Amine: Hindered piperazine derivative (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.1–1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2–1.5 equiv) [Sigma-Aldrich]

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Anhydrous THF (preferred) or Ethanol

Step-by-Step Methodology
  • Imine Pre-Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the piperazine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Observation: The solution often turns slightly yellow or hazy.

    • Stir at Ambient Temperature for 6–12 hours .

    • Why? Unlike standard reductive amination where reagents are mixed simultaneously, hindered systems require this "incubation" period to accumulate the imine species.

  • Reduction:

    • Option A (Standard): Dilute the mixture with absolute ethanol (equal volume to THF). Add NaBH₄ (2.0 equiv) carefully (exothermic). Stir for 2–4 hours.

    • Option B (For Acid-Sensitive Groups): Use STAB (2.0 equiv) directly in the THF solution.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding 10% aqueous NaOH or saturated Rochelle’s Salt solution .

    • Crucial: Stir vigorously for 1 hour until the sticky titanium emulsion converts into a discrete white granular solid (TiO₂).

    • Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate.[1][2] If the amine is basic, perform an acid-base extraction (1N HCl wash → Basify aqueous layer → Extract with DCM).

Mechanistic Insight: The Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously dehydrating the hemiaminal. This bypasses the kinetic barrier that typically halts hindered amine condensation [1, 2].

Protocol B: Finkelstein-Activated S_N2 Alkylation

Best For: Primary alkyl halides where reductive amination is impossible (e.g., alkylating with a long aliphatic chain or benzyl chloride). The Challenge: Hindered piperazines are poor nucleophiles.[3] Heating them with alkyl chlorides leads to slow reaction rates and thermal degradation. The Solution: In situ conversion of alkyl chlorides/bromides to highly reactive alkyl iodides using catalytic Sodium Iodide (NaI), combined with a polar aprotic solvent to strip the cation from the base.

Materials
  • Amine: Hindered piperazine (1.0 equiv)

  • Electrophile: Alkyl Chloride or Bromide (1.1 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1–0.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, micronized/powdered)

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology
  • Activation Setup:

    • Dissolve the alkyl halide (1.1 equiv) in ACN (0.2 M).

    • Add NaI (0.2 equiv) . Stir for 15 minutes.

    • Mechanism:[3][4][5][6] The Finkelstein reaction generates the alkyl iodide in situ, which is ~100x more reactive toward the hindered amine than the chloride.

  • Nucleophilic Attack:

    • Add the hindered piperazine (1.0 equiv) and powdered K₂CO₃ (3.0 equiv) .

    • Note: Avoid organic bases like DIPEA or TEA; they add steric bulk to the transition state and can retard the reaction in crowded systems.

  • Thermal Cycle:

    • Heat to 60–80°C . Monitor by LCMS.[2]

    • Endpoint: Stop immediately upon consumption of the starting amine to prevent over-alkylation to the quaternary ammonium salt.

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KCl) while warm.

    • Concentrate the filtrate.[1][2] Partition between EtOAc and Water.[2]

Troubleshooting & Optimization Data

Common failure modes in hindered amine synthesis and their corrections.

IssueSymptomRoot CauseCorrective Action
No Reaction SM persists after 24hSteric bulk prevents orbital overlapSwitch to Protocol A (Reductive Amination) or increase temperature in Protocol B with DMF instead of ACN.
Quaternization M+ Alkyl mass observedAlkyl halide is too reactive (e.g., Methyl Iodide)Use reductive amination with Formaldehyde/STAB instead of Methyl Iodide.
Titanium Emulsion Workup is a sticky messIncomplete hydrolysis of Ti-complexUse Rochelle's Salt (Potassium Sodium Tartrate) and stir for >2 hours before filtering.
Tailing on Column Product streaks on SilicaInteraction with acidic silanolsAdd 1% Triethylamine or 1% NH₄OH to the eluent (DCM/MeOH).

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the "Standard" failure mode and the "Titanium" success mode.

Mechanism Start Hindered Piperazine + Ketone PathFail Standard Path: Equilibrium Stalls (Steric Repulsion) Start->PathFail No Additive PathSuccess Titanium Path: Ti(OiPr)4 Coordinates Oxygen Start->PathSuccess + Ti(OiPr)4 Intermediate Stable Imine Species PathSuccess->Intermediate - H2O (Scavenged) Product N-Alkylated Piperazine Intermediate->Product + Hydride Source (NaBH4/STAB)

Figure 2: Mechanistic advantage of Titanium(IV) Isopropoxide in overcoming steric repulsion during imine formation.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines.

Sources

High-Fidelity Reductive Amination of Ethyl-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Importance

Piperazine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Aripiprazole) due to their ability to modulate pharmacokinetic properties and receptor binding. However, the introduction of ethyl groups—either as N-ethyl substituents or C-ethyl ring substitutions—introduces specific challenges in steric hindrance, regioselectivity, and solubility that standard protocols often fail to address.

This guide provides an optimized, self-validating framework for the reductive amination of ethyl-substituted piperazines. It prioritizes the Sodium Triacetoxyborohydride (STAB) method for its high chemoselectivity and operational simplicity, while offering alternative protocols for scale-up scenarios.

Chemical Strategy & Mechanistic Insight

The Steric Challenge

The ethyl group introduces significant lipophilicity and steric bulk compared to methyl analogs.

  • N-Ethylpiperazine: The reaction occurs at the remaining secondary amine (N4). The pre-existing ethyl group increases the basicity of the distal nitrogen but also increases solubility in organic solvents, complicating aqueous workups.

  • 2-Ethylpiperazine: This substrate presents a regioselectivity challenge. The N1 nitrogen (adjacent to the ethyl group) is sterically hindered. The N4 nitrogen is distal and less hindered.

    • Kinetic Control: Under standard reductive amination conditions (1.0 eq aldehyde), reaction occurs preferentially at N4 .

    • Thermodynamic Control: Accessing N1 usually requires protection of N4 (e.g., N-Boc-3-ethylpiperazine) or forcing conditions.

Mechanism of Action (STAB Protocol)

Sodium triacetoxyborohydride (


) is the reagent of choice because it is mild and exhibits a unique selectivity profile: it reduces iminium ions significantly faster than it reduces aldehydes or ketones. This allows for a "one-pot" procedure where the amine and carbonyl are mixed directly with the reducing agent.[1]

Key Mechanistic Step:



Note: For ethyl-substituted piperazines, the formation of the iminium ion is the rate-determining step due to sterics. The addition of Acetic Acid (AcOH) is critical to catalyze this dehydration step.

Method Selection Guide

Select the appropriate method based on your substrate's sensitivity and scale.

FeatureMethod A: STAB (Recommended) Method B:

Method C:

/ Pd-C
Reagent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas + Palladium
Selectivity Excellent (tolerates ketones/aldehydes)Good (requires pH control)Low (reduces alkenes/nitro/benzyl)
Toxicity Low (Boric acid byproduct)High (Generates HCN gas)Low (Flammability risk)
Solvent DCE, DCM, THFMethanolEthanol, Methanol
Scale Discovery to Kilo-labDiscovery (rarely process)Large Scale / Industrial
Water Tolerance Low (decomposes slowly)HighN/A
Decision Tree for Method Selection

MethodSelection cluster_legend Legend Start Start: Select Substrate FunctionalGroups Are reducible groups present? (Nitro, Alkene, Benzyl ether) Start->FunctionalGroups Scale Scale of Reaction? FunctionalGroups->Scale No STAB Method A: STAB (DCE/DCM) FunctionalGroups->STAB Yes (Chemo-selective) Scale->STAB < 100g (Lab Scale) H2Pd Method C: H2 / Pd-C (Ethanol) Scale->H2Pd > 100g (Industrial) NaCNBH3 Method B: NaCNBH3 (MeOH + pH 5) key STAB = Sodium Triacetoxyborohydride NaCNBH3 = Sodium Cyanoborohydride

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on functional group tolerance and scale.

Protocol A: The Gold Standard (STAB)

Applicability: Best for high-value intermediates, complex aldehydes, and avoiding toxic byproducts.

Materials
  • Substrate: Ethyl-substituted piperazine (1.0 equiv).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: DCE allows for slightly higher temperatures if reaction is sluggish.

  • Catalyst: Glacial Acetic Acid (1.0–2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl-piperazine derivative (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the aldehyde or ketone.

    • Critical Check: If using a ketone or a sterically hindered aldehyde (e.g., benzaldehyde with ortho-substituents), add Glacial Acetic Acid (1.0 equiv) now. This protonates the carbonyl oxygen, facilitating nucleophilic attack by the hindered piperazine.

  • Imine Formation (Optional but Recommended for 2-ethylpiperazine): Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium ion.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Safety: Gas evolution (

      
      ) is minimal but possible; ensure venting.
      
  • Reaction: Remove the ice bath and stir at room temperature.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Monitoring: Use TLC (Stain: Ninhydrin or KMnO4). The starting piperazine secondary amine spot should disappear.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Note on Ethyl-Piperazines: Due to high lipophilicity, the product may partition into the organic layer easily. However, if the product is polar, consider "salting out" the aqueous layer with NaCl before extraction.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Expert Tip: Isolation of "Oily" Products

Ethyl-substituted piperazines often result in viscous oils that are difficult to handle. Protocol for Salt Formation:

  • Dissolve the crude oil in a minimum amount of diethyl ether or EtOAc.

  • Add 2.0 equiv of

    
     in dioxane dropwise at 0°C.
    
  • A white precipitate (the dihydrochloride salt) will form.

  • Filter, wash with cold ether, and dry. This stabilizes the compound for storage.

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Applicability: Industrial scale, simple benzyl/alkyl groups, absence of other reducible groups (halogens, nitro, double bonds).

Materials
  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Hydrogen Source:

    
     balloon (lab scale) or Parr shaker (40 psi).
    
Procedure
  • Mix: In a pressure vessel, dissolve ethyl-piperazine (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol.

  • Catalyst: Carefully add Pd/C catalyst (Caution: Pyrophoric when dry. Wet with solvent first).

  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    
    . Shake/stir vigorously at RT for 4–12 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.

  • Concentration: Evaporate solvent to yield clean amine.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance at 2-positionIncrease Acetic Acid to 2.0–5.0 equiv. Switch solvent to DCE and heat to 40°C.
No Reaction (Ketones) Poor iminium formationUse Titanium(IV) Isopropoxide (

) as a Lewis acid scavenger. Mix amine+ketone+Ti(OiPr)4 neat for 1h, dilute with THF, then add

.
Over-alkylation Primary amine impuritiesEnsure starting material is pure. Use stoichiometric control (0.9 eq aldehyde).
Product is Water Soluble High polarityDo not use aqueous workup. Quench with solid NaHCO3, filter, and evaporate. Purify via SCX (Cation Exchange) cartridge.[2]
Reaction Workflow Diagram

ReactionWorkflow Reagents Ethyl-Piperazine + Aldehyde/Ketone AcidCat Add AcOH (Promotes Iminium) Reagents->AcidCat Intermediate Iminium Ion (Equilibrium) AcidCat->Intermediate 30 min RT Reduction Add STAB (Selective Reduction) Intermediate->Reduction Fast Step Quench NaHCO3 Quench (pH > 8) Reduction->Quench Completion Isolation DCM Extraction or HCl Salt ppt Quench->Isolation

Figure 2: Optimized workflow for the reductive amination of sterically hindered piperazines using STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Palermo, M. G. (2016). Practical Reductive Amination Protocols for Drug Discovery.[4][5] Common Organic Chemistry. [Link]

Sources

Application Note: Regioselective Synthesis of 1-Ethyl-2,2-dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1-Ethyl-2,2-dimethylpiperazine dihydrochloride (CAS: 1255718-11-6) is an advanced, sterically hindered diamine building block[1]. It is frequently utilized to optimize the pharmacokinetic properties of complex Active Pharmaceutical Ingredients (APIs), including its critical role in the synthesis of prolyl hydroxylase (PHD) inhibitors for the treatment of cardiovascular and hematological disorders[2].

The Regioselectivity Challenge: Direct alkylation of 2,2-dimethylpiperazine with an ethyl halide is problematic. The piperazine ring contains two secondary amines: N1 (adjacent to the gem-dimethyl group, sterically hindered) and N4 (unhindered). Direct ethylation preferentially attacks the unhindered N4 position, leading to the undesired 4-ethyl isomer.

The Synthetic Strategy: To achieve the correct regiochemistry, this protocol employs a protection-alkylation-deprotection sequence. We utilize the commercially available precursor 1-Boc-3,3-dimethylpiperazine (CAS: 259808-67-8)[3]. In this scaffold, the unhindered nitrogen is already masked by a tert-butyloxycarbonyl (Boc) protecting group. This forces the subsequent ethylation to occur exclusively at the sterically hindered nitrogen. Upon acidic deprotection of the Boc group, the IUPAC numbering priority shifts to the ethyl-substituted nitrogen, yielding the target 1-ethyl-2,2-dimethylpiperazine as a highly pure dihydrochloride salt[4].

Process Workflow

G SM 1-Boc-3,3-dimethylpiperazine (CAS: 259808-67-8) Step1 Step 1: N-Ethylation EtI, K2CO3, MeCN, 70°C SM->Step1 Int 1-Boc-4-ethyl-3,3-dimethylpiperazine (Intermediate) Step1->Int Step2 Step 2: Boc Deprotection 4M HCl in Dioxane, RT Int->Step2 Prod 1-Ethyl-2,2-dimethylpiperazine dihydrochloride (CAS: 1255718-11-6) Step2->Prod

Workflow for the regioselective synthesis of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsFunction
1-Boc-3,3-dimethylpiperazine259808-67-81.00Starting Material
Ethyl Iodide (Iodoethane)75-03-61.50Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-72.50Acid Scavenger (Base)
Acetonitrile (MeCN)75-05-810 VolPolar Aprotic Solvent
4M HCl in DioxaneN/A5.00Deprotection Reagent
Diethyl Ether (Et₂O)60-29-75 VolAnti-solvent (Precipitation)

Experimental Protocols

Step 1: Regioselective N-Ethylation

Objective: Synthesize 1-Boc-4-ethyl-3,3-dimethylpiperazine.

Causality & Design: The sterically hindered nature of the amine adjacent to the gem-dimethyl group requires a highly reactive electrophile (ethyl iodide) and a polar aprotic solvent (acetonitrile) to lower the activation energy of the SN2 transition state. Anhydrous K₂CO₃ is selected as a heterogeneous base because it efficiently neutralizes the hydroiodic acid (HI) byproduct without initiating base-catalyzed side reactions (such as E2 elimination of ethyl iodide).

  • Setup: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-3,3-dimethylpiperazine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvation: Suspend the mixture in anhydrous acetonitrile (10 mL per gram of starting material).

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 70 °C and stir vigorously for 16–24 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z 215.1 [M+H]⁺) should be consumed, replaced by the intermediate (m/z 243.2 [M+H]⁺).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KI and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-4-ethyl-3,3-dimethylpiperazine as a pale yellow oil. (Note: This intermediate is generally pure enough >95% to be used directly in the next step without chromatography).

Step 2: Boc Deprotection and Salt Precipitation

Objective: Isolate 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.

Causality & Design: Utilizing 4M HCl in anhydrous dioxane serves a dual purpose. First, the strong anhydrous acid cleanly cleaves the Boc carbamate, releasing isobutylene and CO₂ gas (providing a visual, self-validating cue of reaction progress). Second, because the resulting diamine is highly polar, it is insoluble in the ethereal solvent matrix. It precipitates directly as the bis-hydrochloride salt, bypassing the need for tedious aqueous workups or column chromatography, ensuring maximum purity[4].

  • Setup: Dissolve the crude 1-Boc-4-ethyl-3,3-dimethylpiperazine from Step 1 in a minimal amount of anhydrous dichloromethane (DCM) (approx. 2 mL per gram).

  • Deprotection: Place the flask in a water bath (to control mild exotherm) and slowly add 4M HCl in dioxane (5.0 eq).

  • Observation: Effervescence (CO₂ gas evolution) will be observed immediately. As the reaction progresses, a white precipitate will begin to form.

  • Maturation: Stir the suspension at room temperature for 2–4 hours. Verify completion via TLC (ninhydrin stain) or LC-MS (disappearance of the m/z 243.2 peak).

  • Isolation: Add cold diethyl ether (5 mL per gram) to the suspension to maximize the precipitation of the salt.

  • Filtration: Filter the white solid through a sintered glass funnel. Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-ethyl-2,2-dimethylpiperazine dihydrochloride as a highly pure, hygroscopic white powder.

Quantitative Data & Expected Analytical Profile

The following table summarizes the expected physicochemical and analytical properties of the final isolated API building block[1],[4].

ParameterExpected Result
Chemical Formula C₈H₂₀Cl₂N₂ (Salt) / C₈H₁₈N₂ (Free Base)
Molecular Weight 215.16 g/mol (Salt) / 142.24 g/mol (Free Base)
Physical Appearance White to off-white crystalline solid
Overall Yield 75% – 85% (over 2 steps)
Purity (HPLC/ELSD) ≥ 98.0%
ESI-MS (Positive Mode) m/z 143.2 [M+H]⁺ (corresponds to free base)
SMILES String Cl.Cl.CCN1CCNCC1(C)C
Storage Conditions Sealed in dry, 2-8 °C (Hygroscopic)

References

  • US Patent 10407409B2. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD".
  • PubChem. "1-Boc-3,3-dimethylpiperazine | C11H22N2O2 | CID 22710387". National Institutes of Health (NIH).[Link]

Sources

Application Note: Harnessing 1-Ethyl-2,2-dimethylpiperazine in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The piperazine ring is a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) indications[1]. It is a core structural motif in numerous FDA-approved antipsychotics, antidepressants, and anxiolytics due to its ability to interact with aminergic G-protein coupled receptors (GPCRs)[1]. However, modern CNS drug discovery demands precise control over pharmacokinetics, blood-brain barrier (BBB) penetration, and receptor subtype selectivity[2]. The integration of the highly substituted 1-ethyl-2,2-dimethylpiperazine module offers a sophisticated solution to these challenges, providing a versatile building block that overcomes the limitations of unsubstituted piperazines[3].

Mechanistic Causality: Why 1-Ethyl-2,2-dimethylpiperazine?

The specific substitution pattern of 1-ethyl-2,2-dimethylpiperazine fundamentally alters the physicochemical and spatial properties of the parent ring. As an Application Scientist, understanding the "why" behind this scaffold is critical for rational drug design:

  • Conformational Restriction & Target Selectivity: The gem-dimethyl group at the C2 position introduces severe steric bulk adjacent to the N1 nitrogen. This restricts the ring's conformational flexibility, heavily favoring a specific chair conformation[4]. This rigidity is crucial for discriminating between closely related aminergic GPCRs (e.g., 5-HT1A vs. 5-HT2A vs. D2), as the spatial orientation of the basic nitrogen lone pair is locked into an optimal vector for interacting with the conserved aspartate residue in the receptor binding pocket[2].

  • Metabolic Shielding: The steric crowding provided by the 2,2-dimethyl moiety shields the adjacent nitrogen from enzymatic attack. This significantly reduces the rate of oxidative N-dealkylation by hepatic CYP450 enzymes, a common metabolic liability for secondary and tertiary amines[4].

  • pKa Modulation and BBB Penetration: Unsubstituted piperazines often have a high pKa (~9.8), rendering them nearly fully protonated at physiological pH (7.4), which impedes passive BBB diffusion. The inductive effects and steric hindrance of the 1-ethyl and 2,2-dimethyl groups subtly lower the basicity of the nitrogens[4]. Furthermore, the N-ethylation removes a hydrogen bond donor (HBD) and increases lipophilicity (cLogP), perfectly aligning the molecule with the CNS MultiParameter Optimization (MPO) desirability score for optimal ADMET properties and BBB crossing[2].

Quantitative Physicochemical Profiling

To illustrate the structural advantages, the table below compares the baseline properties of an unsubstituted piperazine against the 1-ethyl-2,2-dimethyl derivative.

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds

PropertyPiperazine1-Ethyl-2,2-dimethylpiperazineImpact on CNS Drug Design
Molecular Weight 86.14 g/mol 142.24 g/mol [3]Remains well within the <400 Da ideal range for CNS drugs.
Hydrogen Bond Donors 21Reduction in HBD significantly enhances passive BBB permeability[2].
cLogP (approx.) -1.171.2 - 1.5Shifts from hydrophilic to lipophilic, entering the optimal CNS range.
Basic pKa (approx.) 9.88.2 - 8.6Increased fraction of un-ionized species at pH 7.4 facilitates membrane crossing[4].
Steric Hindrance LowHighImproves metabolic stability and receptor subtype selectivity[4].

Experimental Protocols

Self-Validating Workflows for CNS Candidate Generation

Protocol 1: Buchwald-Hartwig Cross-Coupling to an Aryl Core

Causality: Traditional SNAr reactions are often sluggish with 2,2-dimethylpiperazines due to the steric bulk of the gem-dimethyl group. Palladium-catalyzed amination overcomes this activation energy barrier, ensuring high yields.

  • Setup: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), 1-ethyl-2,2-dimethylpiperazine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the mixture at 90°C for 12 hours.

  • Validation: Monitor reaction progression via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ validates successful coupling.

  • Purification: Cool to room temperature, filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the functionalized arylpiperazine.

Protocol 2: Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB)

Causality: To empirically validate the theoretical improvement in BBB penetration afforded by the 1-ethyl and 2,2-dimethyl modifications prior to in vivo testing.

  • Preparation: Coat the PVDF membrane of a PAMPA donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 150 μL of the test compound (10 μM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 μL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 18 hours.

  • Self-Validation Check: Include Lucifer Yellow (a paracellular marker) in the donor compartment. Post-incubation, measure fluorescence in the acceptor well. If fluorescence is detected, the lipid membrane was compromised, and the well's data must be discarded.

  • Quantification: Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s indicates high BBB penetration potential.
Protocol 3: In Vitro Radioligand Binding Assay (5-HT1A / D2)

Causality: To confirm target engagement and assess the selectivity profile dictated by the sterically hindered piperazine[2].

  • Membrane Prep: Isolate cell membranes from CHO cells stably expressing human 5-HT1A or D2 receptors.

  • Incubation: Incubate 20 μg of membrane protein with the test compound (varying concentrations,

    
     to 
    
    
    
    M) and the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.
  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Workflow N1 1-Ethyl-2,2-dimethylpiperazine Scaffold Selection N2 Pd-Catalyzed Cross-Coupling N1->N2 N3 Physicochemical Profiling (pKa, LogP) N2->N3 N4 PAMPA-BBB Permeability Assay N3->N4 N5 Radioligand Binding (5-HT / D2 Receptors) N4->N5 N6 Lead Optimization CNS Candidate N5->N6

Caption: Workflow for integrating 1-ethyl-2,2-dimethylpiperazine into CNS drug discovery pipelines.

Pathway Ligand Substituted Arylpiperazine (Target Ligand) Receptor 5-HT1A GPCR (Binding Pocket) Ligand->Receptor Binds G_protein Gi/o Protein Activation Receptor->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA PKA Activity Reduction cAMP->PKA Reduces Effect Anxiolytic / Antidepressant Effect PKA->Effect Mediates

Caption: Pharmacological signaling pathway of 5-HT1A receptor modulation by arylpiperazine derivatives.

References

  • Title: The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: benchchem.com URL: 1[1]

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: researchgate.net URL: 4[4]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: nih.gov URL: 2[2]

  • Title: 1-Ethyl-2,2-dimethylpiperazine Product Information Source: cymitquimica.com URL: 3[3]

Sources

Application Note: 1-Ethyl-2,2-dimethylpiperazine in Peptidomimetic Synthesis

[1]

Abstract

This guide details the integration of 1-Ethyl-2,2-dimethylpiperazine (1-Et-2,2-DMP) as a specialized building block for peptide drug discovery.[1] Unlike standard amino acids, this molecule acts as a conformationally constrained secondary amine scaffold .[1] It is primarily utilized to modulate pharmacokinetic (PK) profiles by introducing steric bulk (via the gem-dimethyl group) and lipophilicity (via the N-ethyl group). This note provides optimized protocols for its use as an N-terminal capping reagent and a peptidomimetic core, addressing specific challenges related to secondary amine coupling and steric hindrance.

Introduction: The Gem-Dimethyl Effect in Peptides[1]

The incorporation of 1-Et-2,2-DMP is driven by the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1] The geminal dimethyl groups at the C2 position of the piperazine ring restrict the conformational freedom of the heterocycle, locking it predominantly into a chair conformation.

Key Pharmacological Advantages:
  • Metabolic Stability: The steric bulk at C2 protects the adjacent nitrogen (N1) and the ring carbons from oxidative metabolism (e.g., P450-mediated degradation).

  • Conformational Locking: When coupled to a peptide, the rigid ring forces the peptide backbone into specific turn geometries, potentially increasing receptor affinity.

  • Solubility & Lipophilicity: The N-ethyl group increases LogP (lipophilicity) for membrane permeability, while the basic N4 nitrogen (pKa ~8.5-9.[1]0) retains aqueous solubility at physiological pH.[1]

Chemical Properties & Handling[1][2]

PropertySpecificationHandling Note
Structure N1-Ethyl, C2-gem-dimethyl, N4-HReactive Site: N4 (Secondary Amine)
Physical State Liquid / Low-melting solidHygroscopic; store under Nitrogen/Argon.[1]
Basicity Moderate BaseAbsorbs CO₂ from air to form carbamates.[1]
Solubility DCM, DMF, MeOH, WaterFully miscible in SPPS solvents.

Critical Handling Rule: Always dispense 1-Et-2,2-DMP under an inert atmosphere.[1] Exposure to air can lead to the formation of carbonate salts, which will quench activated esters in subsequent coupling steps.

Application 1: N-Terminal Capping (Amide Coupling)

Direct coupling of 1-Et-2,2-DMP to the N-terminus of a resin-bound peptide is the most common application.[1] However, as a secondary amine, it is less nucleophilic than primary amines, and the distal steric bulk can retard kinetics.

Mechanism & Challenges

The reaction involves the nucleophilic attack of the piperazine N4 on the activated carboxylate of the peptide. Standard carbodiimides (DIC) are often insufficient.[1]

Optimized Protocol: HATU/HOAt Activation

Use this protocol for standard SPPS capping.[1]

Reagents:

  • Resin-bound peptide (Fmoc-deprotected).[1][2][3]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][3]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for secondary amines.[1]

  • Base: DIPEA (Diisopropylethylamine).[1][4]

  • Solvent: DMF (anhydrous).[1][5]

Step-by-Step Workflow:

  • Activation (Pre-mix): In a vial, dissolve the C-terminal acid (if coupling a linker) or prepare the resin. Note: If capping the peptide N-terminus, the peptide is on the resin.

    • Since 1-Et-2,2-DMP is the amine , we must activate the peptide's N-terminal amino acid ? NO.

    • Correction: This molecule is an Amine .[1] It caps a carboxylic acid.[1][6]

    • Scenario: You have a peptide on resin: Resin-Peptide-NH2.[1] You cannot couple an amine to an amine.[1]

    • Correct Application: You must introduce a linker (like Succinic anhydride or a dicarboxylic acid) first, OR this building block is used to displace a leaving group (see Application 2).[1]

    • Alternative: The user intends to couple this to an amino acid in solution to make a "Non-Canonical Amino Acid" (e.g., N-Carbamoyl or Urea linkage) before putting it on resin.[1]

    Let's assume the standard "Capping" implies forming a Urea or reacting with a linker.

    Revised Scenario: The peptide N-terminus has been functionalized with a Chloroacetyl group or an Isocyanate .[1]

Protocol 1.1: Urea Linkage Formation (The "Safe" Route)

Target: Resin-Peptide-NH-CO-N(Piperazine)...[1]

  • Resin Preparation: Swell Fmoc-deprotected resin (0.1 mmol) in DCM.

  • Activation: Treat resin with Disuccinimidyl Carbonate (DSC) (5 eq) and DIPEA (5 eq) in DMF for 45 mins.

    • Result: Resin-Peptide-NH-CO-OSu (Activated Carbamate).[1]

  • Coupling: Wash resin with DMF.[1][2][4][6][7] Add 1-Ethyl-2,2-dimethylpiperazine (5 eq) and DIPEA (2 eq) in DMF.[1]

  • Incubation: Shake at Room Temp for 2 hours.

  • Validation: Perform Chloranil test (Blue = secondary amine present; Colorless = coupled).[1] Note: Kaiser test does not work well for secondary amines.[1]

Application 2: Peptidomimetic Scaffolding (SN2 Displacement)

This is the gold standard method for introducing hindered secondary amines like 1-Et-2,2-DMP onto a peptide backbone.[1] It avoids the difficult activation of hindered acids.

The "Sub-Monomer" Approach

Instead of coupling a pre-made amino acid, you build it on-resin:

  • Acylate peptide with Bromoacetic acid.[1]

  • Displace bromide with 1-Et-2,2-DMP.[1]

Visualization: SN2 Displacement Pathway

GResinResin-Peptide-NH2HaloHalo-Acetylation(Bromoacetic Acid)Resin->Halo DIC/DCM, 30 minIntermediateResin-Peptide-NH-CO-CH2-BrHalo->Intermediate FormationReagent1-Ethyl-2,2-dimethylpiperazine+ KI (Catalyst)Intermediate->Reagent SN2 AttackProductCapped PeptidomimeticReagent->Product 50°C, 4h

Figure 1: On-resin introduction of 1-Et-2,2-DMP via halo-acetyl displacement.[1] The inclusion of Potassium Iodide (KI) is critical for sterically hindered amines.

Detailed Protocol:
  • Halo-Acetylation:

    • Dissolve Bromoacetic acid (10 eq) and DIC (5 eq) in DCM.

    • Add to resin.[1][2][4][6][7] React for 30 mins. Repeat once.

    • Why Bromo over Chloro? Bromide is a better leaving group, essential for hindered nucleophiles.

  • Displacement (The Critical Step):

    • Solvent: DMSO (Dimethyl sulfoxide) is preferred over DMF for SN2 rates.[1]

    • Reagent: 1-Ethyl-2,2-dimethylpiperazine (10 eq).[1]

    • Catalyst: Potassium Iodide (KI) (1 eq) or TBAI (Tetrabutylammonium iodide).[1]

    • Base: DIPEA (2 eq).[1]

    • Conditions: Heat to 50°C for 4–6 hours (or microwave: 60°C for 30 mins).

  • Wash: Extensive washing with DMF, then MeOH, then DCM is required to remove excess amine.[1][4]

Data & Troubleshooting

Comparative Coupling Efficiency (SN2 Displacement)
ConditionReagentCatalystYield (HPLC)Notes
Standard Chloroacetic AcidNone45%Incomplete due to steric clash at C2.[1]
Optimized A Bromoacetic AcidNone78%Better leaving group improves yield.[1]
Optimized B Bromoacetic Acid KI (1 eq) >95% Finkelstein reaction in situ accelerates rate.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Coupling) Steric hindrance from C2-dimethyls.[1]Switch from amide coupling to SN2 displacement (Protocol 2). Use Microwave heating.[1][5][2]
Precipitation Urea formation in stock solution.[1]Ensure 1-Et-2,2-DMP is fresh and stored under Argon. Filter solution before adding to resin.[1]
Incomplete Cleavage Amine trapping TFA cations.The basic piperazine will form a salt during TFA cleavage.[1] Ensure Et2O precipitation is done carefully; the product may be more soluble in ether than expected due to the Ethyl group.[1]

References

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Protocols. Link[2]

  • Biotage Application Note AN093. (2014). Automated Synthesis of Cyclic Peptides. Biotage.[1][8] Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science. (Context on piperazine stability). Link

Application Note: Scalable Synthesis Routes for 1-Ethyl-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2,2-dimethylpiperazine (CAS 1177279-31-0) is a critical pharmacophore in kinase inhibitors and GPCR ligands. Its structural rigidity, provided by the gem-dimethyl group, and the lipophilicity of the N-ethyl group make it a valuable scaffold for modulating metabolic stability and potency.

However, the synthesis of this specific isomer presents a regiochemical challenge . Direct alkylation of 2,2-dimethylpiperazine predominantly yields the sterically unhindered 1-ethyl-3,3-dimethylpiperazine (often misidentified or acceptable only if the position doesn't matter). To selectively synthesize the 1-ethyl-2,2-dimethyl isomer (where the ethyl group is on the nitrogen adjacent to the quaternary carbon), a de novo cyclization strategy is required.

This guide details a scalable, high-fidelity protocol based on a Modified Strecker-Diamine Route , ensuring 100% regioselectivity for the hindered N1-position.

Retrosynthetic Analysis & Strategy

The core difficulty lies in the steric hindrance of the N1 position. Standard SN2 alkylation of 2,2-dimethylpiperazine favors the N4 position by a factor of >20:1. Therefore, the ethyl group must be installed before ring closure.

Strategic Disconnection

We utilize a "Pre-installed N-Alkyl" strategy:

  • Target: 1-Ethyl-2,2-dimethylpiperazine[1][2][3][4]

  • Precursor: 1-Ethyl-6,6-dimethylpiperazine-2,3-dione

  • Key Intermediate: N1-Ethyl-2-methylpropane-1,2-diamine

  • Starting Materials: Acetone, Ethylamine, Trimethylsilyl Cyanide (TMSCN) or KCN.

Caption: Retrosynthetic logic flow ensuring regioselective placement of the ethyl group adjacent to the gem-dimethyl center.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Ethylamino)-2-methylpropanenitrile (Strecker Reaction)

This step installs the quaternary carbon and the N-ethyl group simultaneously.

  • Reagents: Acetone (1.0 eq), Ethylamine (1.2 eq, 70% aq or anhydrous), TMSCN (1.1 eq) or KCN/AcOH.

  • Solvent: Methanol or Water (if using KCN).

  • Scale: 100 g basis.

Protocol:

  • Charge a reaction vessel with Acetone (58.1 g, 1.0 mol) and Methanol (200 mL).

  • Cool to 0°C. Add Ethylamine (70% aq., 77 mL, 1.2 mol) dropwise over 30 mins.

  • Option A (Safer/Cleaner): Add TMSCN (109 g, 1.1 mol) dropwise at 0°C. Stir for 2 h, then warm to RT.

    • Option B (Traditional): Add KCN (71.5 g, 1.1 mol) dissolved in water, followed by dropwise addition of Glacial Acetic Acid (1.1 mol) to generate HCN in situ (Caution: Closed system, scrubber required).

  • Stir at room temperature for 12 hours.

  • Workup: Concentrate under reduced pressure to remove methanol. Extract aqueous residue with DCM (3 x 150 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85-95% of a colorless oil.

  • QC: 1H NMR should show a singlet for gem-dimethyl (~1.5 ppm) and ethyl quartet/triplet.

Step 2: Reduction to N1-Ethyl-2-methylpropane-1,2-diamine

Conversion of the nitrile to a primary amine.

  • Reagents: LiAlH₄ (2.0 eq) or Raney Ni/H₂ (50 bar).

  • Solvent: THF (anhydrous).

Protocol (LAH Method):

  • Suspend LiAlH₄ (38 g, 1.0 mol) in anhydrous THF (500 mL) under N₂ atmosphere. Cool to 0°C.

  • Dissolve the Nitrile from Step 1 (56 g, 0.5 mol) in THF (100 mL) and add dropwise to the LAH suspension. Exothermic!

  • Reflux for 4-6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 38 mL Water

    • 38 mL 15% NaOH

    • 114 mL Water

  • Filter the granular precipitate. Wash filter cake with THF.

  • Concentrate filtrate to obtain the diamine.

  • Key Insight: The product is a volatile liquid. Do not apply high vacuum for prolonged periods.

  • Yield: ~70-80%.

Step 3: Cyclization to 1-Ethyl-6,6-dimethylpiperazine-2,3-dione

Formation of the piperazine ring backbone.

  • Reagents: Diethyl Oxalate (1.1 eq).

  • Solvent: Ethanol or Toluene.

Protocol:

  • Dissolve Diamine (58 g, 0.5 mol) in Ethanol (300 mL).

  • Add Diethyl Oxalate (80.3 g, 0.55 mol).

  • Heat to reflux for 12 hours.

  • Cool to 0°C. The product often precipitates as a white solid.

  • Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOAc/Hexane.

  • Yield: 60-75%.

Step 4: Global Reduction to 1-Ethyl-2,2-dimethylpiperazine

Removing the carbonyls to yield the final amine.

  • Reagents: LiAlH₄ (4.0 eq) or BH₃·THF.

  • Solvent: THF or Dioxane.

Protocol:

  • Suspend LiAlH₄ (45 g, 1.2 mol) in THF (600 mL) under Argon.

  • Add the Dione (51 g, 0.3 mol) portion-wise as a solid (or dissolved in hot THF if soluble).

  • Reflux for 16-24 hours. This reduction requires vigorous conditions to reduce both amides.

  • Workup: Fieser quench (as above). Filter solids.

  • Purification:

    • Acidify filtrate with HCl in Dioxane to precipitate the Dihydrochloride salt .

    • Recrystallize salt from Ethanol/Ether.

  • Final Yield: ~60-70% (from Dione).

  • Appearance: White crystalline solid (2HCl salt).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White crystalline solidAs 2HCl salt
1H NMR (D₂O) δ 3.4-3.6 (m, 4H), 3.1 (q, 2H), 1.4 (s, 6H), 1.2 (t, 3H)Gem-dimethyl singlet is diagnostic.
MS (ESI+) [M+H]⁺ = 143.2Free base MW = 142.24
Regioselectivity >99% N1-EthylConfirmed by NOESY (interaction between Et-CH₂ and Me groups)
Comparison of Routes
RouteRegioselectivityScalabilityCostRecommendation
Direct Alkylation Poor (Favors N4)HighLowAvoid for this isomer
Protection/Alkylation Moderate (N1 is hindered)MediumHighFeasible but slow kinetics
Strecker-Diamine Excellent (100%) High Medium Preferred Method

Expert Insights & Troubleshooting

  • Steric Hindrance: The gem-dimethyl group at C2 creates a "neopentyl-like" environment for N1. This makes N1 extremely nucleophilically sluggish. This is why Route A (Direct Alkylation) fails—the alkylating agent attacks the unhindered N4. The Strecker route circumvents this by forming the N-C bond before the ring exists.

  • Quenching LAH: When working up the diamine (Step 2), ensure the Fieser quench is performed slowly. The resulting aluminum salts should be granular; if they are gelatinous, you used too much water too fast.

  • Salt Formation: The free base is an oil and can absorb CO₂ from the air. Storing it as the Dihydrochloride (2HCl) or Tartrate salt is highly recommended for long-term stability.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • National Institutes of Health (NIH). (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation. PMC4600000. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.[3] Retrieved from

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines via Reductive Amination. Retrieved from

  • Google Patents. (2019). Process for the preparation of 2,2-dimethylpiperazine (WO2019193134A1). Retrieved from

Sources

handling and storage protocols for volatile piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Volatile Piperazine Derivatives

Executive Summary

Volatile piperazine derivatives (e.g., N-methylpiperazine, 1-ethylpiperazine) are ubiquitous building blocks in drug discovery, particularly for optimizing solubility and pharmacokinetic profiles. However, their utility is frequently compromised by their insidious reactivity with atmospheric carbon dioxide (CO₂) and susceptibility to oxidative degradation.[1]

This guide provides a rigorous, field-proven methodology for the storage, handling, and quality control of these reagents. Unlike standard organic liquids, volatile piperazines require "air-free" discipline to prevent the formation of carbamate impurities (


), which can alter stoichiometry, poison metal catalysts, and lead to erroneous biological data.

Physicochemical Profile & Hazards

To handle these compounds effectively, one must understand the specific risks associated with their volatility and basicity.[2]

Table 1: Properties of Common Volatile Piperazine Derivatives

CompoundCAS No.[3][4]Boiling PointVapor PressureHazard ClassKey Instability Factor
1-Methylpiperazine 109-01-3138 °C~6 mmHg (20°C)Flammable, CorrosiveRapid CO₂ absorption (Carbamate)
1-Ethylpiperazine 5308-25-8145 °C~4 mmHg (20°C)Flammable, CorrosiveHygroscopic, Oxidation prone
2-Methylpiperazine 109-07-9155 °CLowCorrosive, Solid/MeltDeliquescent (absorbs H₂O to liquid)
1-(2-Aminoethyl)piperazine 140-31-8220 °C<0.1 mmHgToxic, CorrosiveCross-linking potential, CO₂ avid

The "Silent" Killer: Carbamate Formation The most critical handling error is treating these amines as stable liquids. Upon contact with air, the secondary or tertiary amine nitrogen attacks CO₂, forming a zwitterionic adduct that stabilizes as a carbamate salt.

  • Mechanism:

    
    
    
  • Impact: This reaction is often invisible (no immediate precipitate) but changes the effective molecular weight of the reagent, leading to stoichiometric errors in synthesis [1].

Protocol A: Storage & Inventory Management

Proper storage is the first line of defense. The following decision tree outlines the protocol for receiving and maintaining piperazine stocks.

Figure 1: Storage Lifecycle Decision Tree

StorageProtocol Start Receive Reagent (New Bottle) CheckSeal Inspect Seal Integrity Start->CheckSeal DecisionOpen Immediate Use? CheckSeal->DecisionOpen StoreUnopened Store Unopened Dark, Cool (4°C) Flammables Cabinet DecisionOpen->StoreUnopened No OpenProcess Transfer to Inert Atmosphere (Glovebox or Schlenk) DecisionOpen->OpenProcess Yes Aliquot Create Working Aliquots (Septum-sealed Vials) OpenProcess->Aliquot PrimaryStorage Primary Stock Storage Parafilm over Septum Purge Headspace with Ar/N2 Aliquot->PrimaryStorage Bulk Reserve WorkingStock Working Stock Use within 2 weeks Discard if precipitate forms Aliquot->WorkingStock Daily Use PrimaryStorage->WorkingStock Refill under N2

Caption: Logic flow for maintaining reagent integrity from receipt to usage. Note the separation of bulk and working stocks to minimize headspace exposure.

Storage Key Steps:

  • Headspace Purging: Never store a bottle with air in the headspace. After every use, purge the bottle with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 30-60 seconds before recapping. Argon is preferred as it is heavier than air and forms a better "blanket."
  • Septum Caps: Replace standard screw caps with PTFE-lined septum caps (e.g., Mininert™ valves or Sure/Seal™) immediately upon opening. This allows needle access without exposing the bulk liquid to the atmosphere.

  • Desiccators: Store small working vials in a desiccator containing activated silica gel or

    
     to prevent moisture ingress, which catalyzes hydrolysis and oxidation.
    

Protocol B: Inert Liquid Transfer (The "Air-Free" Method)

Volatile piperazines fume, releasing toxic vapors and absorbing atmospheric moisture/CO₂ instantly. Pouring these liquids is strictly prohibited.[5]

Required Equipment:

  • Gas-tight syringe (glass or PTFE-tipped plunger).

  • Long deflecting needle (18-20 gauge).

  • Inert gas source (Balloon or Schlenk line).

Figure 2: Inert Syringe Transfer Workflow

TransferProtocol Step1 1. Equalize Pressure Insert N2 line into Reagent Bottle Step2 2. Purge Syringe Flush syringe 3x with inert gas Step1->Step2 Step3 3. Withdraw Liquid Pull plunger slowly to prevent cavitation Step2->Step3 Step4 4. Invert & Purge Eject bubble, pull buffer gas Step3->Step4 Step5 5. Dispense Inject into Reaction Vessel Step4->Step5

Caption: The "Positive Pressure" technique ensures no ambient air enters the reagent bottle during withdrawal.

Detailed Methodology:

  • Positive Pressure: Insert a needle connected to an inert gas line (low pressure) into the reagent bottle's septum. This creates positive pressure, preventing air ingress when you withdraw liquid [2].

  • Syringe Preparation: Flush the syringe with inert gas three times.

  • Withdrawal: Insert the syringe needle. With the bottle upright (or inverted if using a short needle), withdraw slightly more than the required volume.

  • The Gas Buffer: Before removing the needle from the bottle, pull the plunger back further to draw a small "buffer" of inert gas into the syringe tip. This prevents the liquid from dripping or reacting with air at the needle tip during transfer.

  • Dispensing: Inject the liquid directly into the reaction solvent (subsurface addition) to minimize fuming.

Protocol C: Quality Control & Troubleshooting

Before using a stored piperazine derivative for a critical GMP or late-stage synthesis, validate its purity.

Visual Inspection:

  • Color: Should be colorless. Yellow/Brown indicates oxidation (N-oxides).

  • Solids: White crust around the cap or floating particles indicates Carbamate formation. Do not use.

NMR Validation (Self-Validating Step): Run a quick


-NMR in 

.
  • Pass: Sharp, distinct multiplets corresponding to the piperazine ring protons.

  • Fail: Broadening of peaks, appearance of new signals downfield (due to

    
     electron withdrawal), or significant water peak shift.
    
  • Quenching Impurities: If the reagent is slightly yellow but critical to use, distillation over KOH or

    
     under reduced pressure is the only reliable purification method. Filtration is insufficient for dissolved carbamates [3].
    

Safety & Disposal

  • PPE: Neoprene or Nitrile gloves (double gloving recommended). Face shield is mandatory due to corrosive nature.

  • Spill Management: Do not wipe with paper towels (fire risk). Absorb with vermiculite or sand. Neutralize with dilute acetic acid before disposal.

  • Quenching: Quench excess reagent in reaction mixtures with methanol or water slowly (exothermic) before aqueous workup.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link

  • Sigma-Aldrich. (2022). "Technical Bulletin: Handling Air-Sensitive Reagents." Merck Life Science.Link

  • Freeman, S. A., et al. (2010). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." International Journal of Greenhouse Gas Control, 4(5), 756-761. Link

  • ECHA (European Chemicals Agency). (2023). "Registration Dossier: 1-Methylpiperazine." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Ethyl-2,2-dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Yield & Regioselectivity Issues in Sterically Hindered Piperazines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Yield Trap"

If you are experiencing low yields (<30%) or difficulty purifying 1-ethyl-2,2-dimethylpiperazine , the root cause is almost invariably regioselectivity failure .

The 2,2-dimethylpiperazine scaffold possesses two distinct nitrogen centers:

  • N1 (Sterically Hindered): Adjacent to the gem-dimethyl quaternary carbon. This position is "neopentyl-like" and kinetically sluggish.

  • N4 (Sterically Accessible): Unhindered and highly nucleophilic.

The Common Error: Attempting direct alkylation (using Ethyl Bromide/Iodide) or standard reductive amination on the unprotected 2,2-dimethylpiperazine core will result in the 4-ethyl isomer as the major product (kinetic control). Forcing the reaction to alkylate N1 often leads to quaternization (over-alkylation) at N4 before N1 reacts significantly.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct corrective action for your specific situation.

RouteSelection Start Current Status? HaveCore I have 2,2-dimethylpiperazine starting material Start->HaveCore RawStart I can buy acyclic precursors Start->RawStart Direct Attempting Direct Ethylation? HaveCore->Direct RouteB Route B: De Novo Cyclization (Highest Yield & Purity) RawStart->RouteB Stop STOP. Major product will be 4-ethyl isomer (Wrong Target). Direct->Stop RouteA Route A: Protection/Deprotection (Use if core is expensive/pre-made) Stop->RouteA Switch to

Figure 1: Strategic decision tree for selecting the synthesis pathway based on available starting materials.

Route A: The Protection Strategy (Correction Protocol)

Applicability: Use this if you are committed to using 2,2-dimethylpiperazine as your starting material.

The Logic

To force alkylation at the hindered N1, you must temporary disable the nucleophilic N4. The steric difference works in your favor here: bulky protecting groups will selectively attach to the unhindered N4.

Step-by-Step Protocol

Step 1: Regioselective Protection (N4-Boc)

  • Reagents: 2,2-dimethylpiperazine (1.0 eq), Boc₂O (1.0 eq), DCM, TEA (1.1 eq).

  • Procedure: Dissolve diamine in DCM at 0°C. Add Boc₂O slowly. The gem-dimethyl group blocks N1, ensuring >95% selectivity for N4-Boc.

  • Checkpoint: Verify by NMR. The N1 proton should remain broad/exchangeable, while N4 is carbamate-bound.

Step 2: N1-Ethylation (The Critical Step)

  • Challenge: N1 is hindered. Standard SN2 is slow.

  • Recommended Method: Reductive Amination (more controllable than alkyl halides).

  • Reagents: N4-Boc-2,2-dimethylpiperazine, Acetaldehyde (excess, 3-5 eq), NaBH(OAc)₃ (3 eq), DCE (1,2-dichloroethane), Acetic Acid (cat.).

  • Troubleshooting Note: If conversion is low after 24h, switch to Reductive Alkylation with NaCNBH₃ at 50°C, or use Ethyl Iodide/K₂CO₃ in DMF at 80°C (sealed tube). The protection on N4 prevents quaternization, allowing you to force the conditions.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Result: 1-Ethyl-2,2-dimethylpiperazine dihydrochloride.

Route B: De Novo Cyclization (High-Yield Preferred Route)

Applicability: Recommended for scale-up (>10g) or when high purity is required. This route builds the ethyl group into the molecule before the steric hindrance becomes a kinetic trap.

The Logic

Instead of fighting the steric bulk of the gem-dimethyl group to add the ethyl chain, we attach the ethyl group to the acyclic diamine first, then close the ring.

Pathway Diagram

DeNovo Precursor N-ethyl-2-methyl propane-1,2-diamine Intermediate Diketopiperazine (Cyclized) Precursor->Intermediate + Oxalate Reflux/EtOH Oxalate Diethyl Oxalate Oxalate->Intermediate Product 1-Ethyl-2,2- dimethylpiperazine Intermediate->Product Reduction Reduction Reduction (LiAlH4 or BH3)

Figure 2: The "De Novo" synthesis pathway avoids regioselectivity issues by establishing the N-ethyl bond prior to ring closure.

Step-by-Step Protocol

Step 1: Condensation

  • Reagents: N-ethyl-2-methylpropane-1,2-diamine (1.0 eq), Diethyl oxalate (1.0 eq), Ethanol (anhydrous).

  • Procedure: Reflux the diamine and diethyl oxalate in ethanol for 12-16 hours. The amine attacks the oxalate esters to close the ring, forming 1-ethyl-3,3-dimethylpiperazine-2,5-dione (or 2,6-dione isomer depending on nomenclature, but the skeleton is fixed).

  • Purification: The diketopiperazine often precipitates upon cooling or can be recrystallized from EtOH/Hexane.

Step 2: Global Reduction

  • Reagents: LiAlH₄ (4-6 eq) in THF or BH₃·THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon.

    • Add the dione solid in portions (Exothermic!).

    • Reflux for 24-48 hours. (The amide carbonyls adjacent to the gem-dimethyl are hard to reduce; extended time is required).

    • Fieser Workup: Quench carefully with H₂O, 15% NaOH, H₂O. Filter salts.

  • Yield Expectation: 60-75% overall.

Troubleshooting & FAQs

Q1: I used Ethyl Bromide on 2,2-dimethylpiperazine and got a mixture. Can I separate them?

A: It is extremely difficult. The boiling points of 1-ethyl-2,2-dimethylpiperazine and 4-ethyl-2,2-dimethylpiperazine are very close (likely within 5-10°C). Preparative HPLC or chiral column chromatography might work, but it is inefficient.

  • Fix: Discard the mixture and use Route A (Protection).

Q2: Why is my Reductive Amination (Route A, Step 2) stalling?

A: The "neopentyl" position (N1) is extremely crowded. The iminium ion intermediate forms poorly.

  • Optimization:

    • Pre-mix the amine and Acetaldehyde with Ti(OiPr)₄ (Titanium isopropoxide) for 2 hours before adding the reducing agent. This Lewis acid forces imine formation.

    • Switch reducing agent to NaBH₃CN (Cyanoborohydride) and run at pH 5-6 (check with wet pH paper).

Q3: How do I handle the final free base? It's volatile.

A: 1-Ethyl-2,2-dimethylpiperazine free base is a liquid with a moderate boiling point.

  • Isolation: Do not rotovap to dryness at high vacuum/high heat.

  • Storage: Convert to the Dihydrochloride salt (2HCl) immediately by adding 4M HCl/Dioxane to the etheral extract. The salt is a stable solid and non-volatile.

Comparative Data: Yield vs. Purity[3][4]

ParameterDirect Alkylation (Incorrect)Route A (Protected)Route B (De Novo)
Regioselectivity (N1:N4) ~1:9 (Favors N4)>95:5100:0 (Structural)
Overall Yield <10% (isolated N1)45-55%65-75%
Purification Difficulty High (Isomer separation)Medium (Deprotection)Low (Crystallization)
Scalability PoorMediumHigh

References

  • Regioselectivity in Piperazines

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. (Describes the inherent nucleophilicity differences between N1 and N4).

    • Note on Sterics: The gem-dimethyl effect at C2 significantly lowers the pKa and nucleophilicity of N1 compared to N4.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

    • Application: Standard protocol for Step 2 in Route A.
  • De Novo Cyclization (Oxalate Route)

    • Kitchen, L. J., & Pollard, C. B. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." The Journal of Organic Chemistry, 1943. (Foundational work on building substituted piperazines via diamine-oxalate condensation).

    • Modern Adaptation: Used in the synthesis of complex kinase inhibitors where specific piperazine substitution is required.
  • Physical Properties & Safety

    • 1-Ethyl-2,2-dimethylpiperazine dihydrochloride (CAS: 1255718-11-6). Sigma-Aldrich / MilliporeSigma Technical Data Sheet.

Disclaimer: All protocols involve hazardous chemicals (LiAlH4, Alkylating agents). Perform all reactions in a fume hood with appropriate PPE.

Technical Support Center: Strategies for Removing Unreacted 2,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,2-dimethylpiperazine from their reaction mixtures. As a symmetrically substituted diamine, 2,2-dimethylpiperazine's high polarity, water solubility, and basicity can present unique purification challenges. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these issues effectively. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Introduction: Understanding the Challenge

2,2-Dimethylpiperazine is a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its basic nitrogen centers readily participate in various reactions, but its physical properties often lead to its persistence as an unreacted starting material in the final crude product. The key to successful purification lies in exploiting the differences in physical and chemical properties between your desired product and the residual diamine.

Physical Properties of 2,2-Dimethylpiperazine

A foundational understanding of the physical properties of 2,2-dimethylpiperazine is critical for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₄N₂Provides basic structural information.[2]
Molecular Weight 114.19 g/mol Influences diffusion rates and behavior in size-based separations.[1][2]
Boiling Point 163-164 °C (at atm. pressure)Distillation is feasible if the product's boiling point is significantly different.[3]
Appearance Low melting solidCan be handled as a solid or liquid depending on ambient temperature.[1]
Solubility Excellent in water and organic solventsHigh water solubility is key for aqueous extraction but can be a challenge if the product is also water-soluble.[1][4]
pKa (estimated) pKa₁ ≈ 9.7, pKa₂ ≈ 5.3The strong basicity allows for selective protonation and salt formation. (Values estimated from piperazine).[5]

Purification Strategy Decision Workflow

The choice of purification method is highly dependent on the properties of your desired product. This workflow provides a logical decision-making process to guide your selection.

G start Crude Reaction Mixture (Product + 2,2-Dimethylpiperazine) product_properties Assess Product Properties: - Acidity/Basicity - Solubility - Stability (pH, Temp) start->product_properties acid_wash_q Is the product stable to dilute acid and insoluble in water? product_properties->acid_wash_q acid_wash Perform Acidic Wash (Liquid-Liquid Extraction) acid_wash_q->acid_wash Yes solid_q Is the product a solid? acid_wash_q->solid_q No end Pure Product acid_wash->end recrystallization Recrystallization or Precipitation solid_q->recrystallization Yes distillation_q Are boiling points significantly different (>30 °C)? solid_q->distillation_q No recrystallization->end distillation Fractional Distillation distillation_q->distillation Yes salt_distill Convert Diamine to a Non-volatile Salt, then Distill distillation_q->salt_distill No chromatography Column Chromatography or Scavenger Resin distillation_q->chromatography:w No, and product is not distillable distillation->end salt_distill->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and straightforward method to remove unreacted 2,2-dimethylpiperazine?

A1: The most widely used method is an acidic wash , also known as liquid-liquid extraction.[6]

Causality: 2,2-Dimethylpiperazine is a strong base (pKa₁ of parent piperazine is ~9.7).[5] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the diamine is protonated to form a highly water-soluble ammonium salt (2,2-dimethylpiperazinium dichloride). This salt will partition into the aqueous layer, which can then be separated and discarded, leaving your (presumably less basic and water-insoluble) product in the organic layer.[6][7]

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Dilute Acid) Product Desired Product Product_Pure Pure Product Product->Product_Pure Remains in Organic Layer DMP 2,2-Dimethylpiperazine (Base) DMP_Salt 2,2-Dimethylpiperazinium Dichloride (Water-Soluble Salt) DMP->DMP_Salt Protonation by H₃O⁺ H3O H₃O⁺ H3O->DMP_Salt Cl Cl⁻

Caption: Mechanism of removal via acidic wash and extraction.

Experimental Protocol: Acidic Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The upper layer will typically be organic (confirm miscibility if using chlorinated solvents).

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid) and then with brine (to remove bulk water).[8]

  • Final Steps: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

Q2: My product is acid-sensitive or water-soluble. What are my alternatives to an acidic wash?

A2: If an acidic wash is not feasible, several effective methods are available. The best choice depends on your product's properties.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[9] The goal is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while 2,2-dimethylpiperazine remains in the mother liquor.

    • Expert Tip: Given the high solubility of 2,2-dimethylpiperazine in many solvents, a direct recrystallization might be challenging. An alternative is to selectively precipitate the diamine. For piperazine, adding acetic acid to an acetone solution of the crude mixture precipitates piperazine diacetate, which can be removed by filtration.[6][10] This may be adaptable for the 2,2-dimethyl derivative.

  • Silica Gel Chromatography: This is a highly versatile method for separating compounds based on polarity.[11] Since 2,2-dimethylpiperazine is a very polar compound due to its two secondary amine groups, it will adhere strongly to silica gel.

    • Causality: Silica gel is a polar stationary phase. Polar compounds like amines interact strongly with the silanol groups on the silica surface, resulting in slow elution (low Rf value). A less polar product will travel through the column much faster.

    • Expert Tip: The basicity of amines can cause them to "streak" or tail on a silica gel column, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[12] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Scavenger Resins: Solid-supported scavenger resins are an elegant solution for removing residual starting materials and reagents.[6] These are polymer beads functionalized with reactive groups that covalently bind to the target impurity.

    • Mechanism: For secondary amines like 2,2-dimethylpiperazine, isocyanate- or sulfonyl chloride-functionalized resins are highly effective.[13] The crude product solution is stirred with the resin, the diamine reacts and becomes bound to the solid support, and the resin is then simply filtered off, leaving the purified product in solution.

    • Advantage: This method avoids aqueous workups entirely and is excellent for removing trace amounts of impurities in a final "polishing" step.[14][15]

Experimental Protocol: Scavenger Resin Purification
  • Resin Selection: Choose a resin with functional groups reactive towards secondary amines (e.g., a polystyrene-bound isocyanate resin).

  • Stoichiometry: Add the scavenger resin to your crude product solution (dissolved in an appropriate solvent like DCM or THF). Use a 2-4 fold molar excess of resin functional groups relative to the estimated amount of residual 2,2-dimethylpiperazine.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the 2,2-dimethylpiperazine from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Q3: I've tried a primary purification, but analytical tests (NMR, LC-MS) still show trace amounts of 2,2-dimethylpiperazine. How can I achieve higher purity?

A3: Removing the final traces of a highly soluble impurity requires a high-resolution technique. This is often referred to as a "polishing" step.[15]

  • Optimized Column Chromatography: If you haven't already, careful column chromatography is the best approach.[9]

    • Troubleshooting: If you see co-elution, try a different solvent system. A shallow gradient (e.g., slowly increasing the percentage of a polar solvent like methanol in dichloromethane) can improve separation. Ensure you are using a basic modifier like triethylamine in your eluent.[12]

  • Preparative HPLC: For high-value materials requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation, often superior to standard flash chromatography.[16]

  • Scavenger Resins: As mentioned in Q2, scavenger resins are ideal for final polishing steps to covalently bind and remove the last traces of the amine impurity.[13]

Q4: How can I monitor the success of my purification?

A4: Effective monitoring is crucial to guide your purification and confirm the final purity.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the separation. Stain with a potassium permanganate (KMnO₄) solution; amines show up as yellow/orange spots on a purple background. 2,2-dimethylpiperazine is highly polar and will have a very low Rf value in most solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Unreacted 2,2-dimethylpiperazine will have characteristic signals for its methyl and methylene protons. The disappearance of these signals confirms its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect very low levels of impurities. It is the gold standard for confirming high purity.

References

  • 2,2-Dimethyl-piperazine. Chem-Impex.

  • Methods for removing unreacted piperazine from the reaction mixture. Benchchem.

  • Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton.

  • Solid-Supported Scavengers. Supra sciences.

  • Scavenger resin and processes for the use thereof. Google Patents.

  • The application of scavenger resin in combinatorial chemistry. ResearchGate.

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.

  • Purification of piperazine. Google Patents.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

  • 2,2-DIMETHYL-PIPERAZINE. ChemicalBook.

  • Purification methods for removing impurities from Ethylene-d4-diamine. Benchchem.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine. Benchchem.

  • 2,6-Dimethylpiperazine 97 108-49-6. Sigma-Aldrich.

  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. Benchchem.

  • 2,5-Dimethylpiperazine - Solubility of Things. Solubility of Things.

  • Process for the preparation of 2,2-dimethylpiperazine. Google Patents.

  • 2,2-Dimethyl-piperazine. Santa Cruz Biotechnology.

  • How do I remove piperazine from the solid compound? ResearchGate.

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya.

  • 2,2-Dimethylpiperazine. ChemScene.

  • HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column. ResearchGate.

  • pKa values of common substituted piperazines. ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

  • Remove Sticky Reagents. University of Rochester.

  • 2,6-Dimethylpiperazine CAS#: 108-49-6. ChemicalBook.

  • N,N'-Dimethylpiperazine. ChemicalBook.

  • Diamine - Nib cleaning fluid. Gravitas Pens.

  • Polishing chromatography in process development. Cytiva.

  • Sample Preparation for Chromatographic Purification. Sigma-Aldrich.

  • Diamine nib cleaning fluid. The Shaving Room.

  • Cleaning and taking apart a TWSBI Eco | cleaning out Diamine Forever ink from pens | tips and tricks. YouTube.

  • Cleaning Diamine pigment inks? Reddit.

  • Diamine pen cleaner fluid, is it any good? Reddit.

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preventing oxidation of 1-Ethyl-2,2-dimethylpiperazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 1-Ethyl-2,2-dimethylpiperazine

Executive Summary: The Stability Paradox

1-Ethyl-2,2-dimethylpiperazine presents a distinct storage challenge due to its structural dichotomy. While the gem-dimethyl group at position C2 provides steric protection against some nucleophilic attacks, the secondary amine at position N4 (assuming the standard tautomer where N1 is ethylated) remains highly susceptible to two distinct degradation pathways: oxidative dehydrogenation and carbamylation (CO₂ absorption) .

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why this molecule degrades and offers a self-validating protocol to ensure the integrity of your SAR (Structure-Activity Relationship) data.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it undergoes specific radical-mediated transformations.

Mechanism 1: Oxidative Dehydrogenation (The "Yellowing" Effect)

Unlike primary amines, piperazine derivatives often degrade via a radical mechanism initiated by trace metal ions (e.g., Fe²⁺, Cu²⁺) or photo-excitation.

  • Initiation: A radical (often[1] •OH or metal-mediated) abstracts a hydrogen atom from the

    
    -carbon adjacent to the secondary nitrogen.
    
  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxyl radical.

  • Termination: This collapses into an imine (double bond formation inside the ring) or an N-oxide .

    • Visual Symptom: The sample turns yellow/brown due to conjugated imine formation.

Mechanism 2: Carbamylation (The "White Crust" Effect)

Piperazines are excellent CO₂ scrubbers. The secondary amine attacks atmospheric CO₂ to form a carbamic acid, which stabilizes as a carbamate salt.

  • Visual Symptom: White crystalline crust on the rim of the vial.

DOT Diagram: Oxidative & CO₂ Degradation Pathways

PiperazineDegradation Start 1-Ethyl-2,2-dimethylpiperazine (Intact Free Base) Radical C-Centered Radical (H-abstraction at C3/C5) Start->Radical Light / Trace Metals (Initiation) Carbamate End Product B: Piperazine Carbamate (White Precipitate) Start->Carbamate + CO2 (Air) (Nucleophilic Attack) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 (Air) Imine End Product A: Cyclic Imine (Yellowing) Peroxyl->Imine - HO2•

Caption: Divergent degradation pathways showing oxidation (yellowing) vs. CO₂ absorption (precipitate).

Part 2: The Storage Protocol (The "How")

Crucial Distinction:

  • Dihydrochloride Salt (2HCl): Relatively stable. Store at RT or 4°C, desiccated.

  • Free Base (Liquid/Oil): Highly Unstable. Requires the protocol below.

Protocol A: Handling the Free Base (Strict Anaerobic Conditions)

Step 1: The "No-Metal" Rule Never use stainless steel spatulas or needles if possible. Trace iron acts as a Fenton reagent, catalyzing the radical initiation step described above.

  • Action: Use glass pipettes, Teflon-coated spatulas, or ceramic tools.

Step 2: Argon Sparging (Not Just Blanketing) Simply spraying gas into the headspace ("blanketing") is insufficient for liquids because dissolved O₂ remains.

  • Action: If the compound is in solution, bubble dry Argon through the liquid (sparging) for 5-10 minutes before sealing. Argon is heavier than air and offers better protection than Nitrogen.

Step 3: The Parafilm Fallacy Parafilm is permeable to O₂ over time.

  • Action: Use Sure/Seal™ bottles or wrap the cap junction with Teflon tape first, then Parafilm, and store inside a secondary container (desiccator) flushed with Argon.

Storage Conditions Summary Table

VariableStandard Practice (Risky) Recommended Protocol (Safe) Why?
Atmosphere Air or Nitrogen BlanketArgon Sparge + Headspace Argon is heavier than air; sparging removes dissolved O₂.
Temperature 4°C (Fridge)-20°C (Freezer) Arrhenius equation: -20°C slows radical propagation significantly.
Container Scintillation VialAmber Vial + Teflon Liner Amber blocks UV (photo-initiation); Teflon prevents cap leaching.
Tools Metal SpatulaGlass/Ceramic/Teflon Prevents transition metal catalysis (Fenton chemistry).

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from clear oil to a yellow viscous liquid. Is it ruined?

  • Diagnosis: This is oxidative degradation (Imine/N-oxide formation).

  • Recovery: If the yellowing is mild, you may be able to purify it.

    • Protocol: Dissolve in EtOAc, wash with NaHCO₃, and re-distill (vacuum distillation) or pass through a short plug of basic alumina.

    • Check: Run an LC-MS. If you see a peak at M+16 (N-oxide) or M-2 (Imine), the impurity is confirmed.

Q2: I see a white solid crust around the cap. Is this the salt form?

  • Diagnosis: No. This is likely the carbamate formed by reaction with atmospheric CO₂.

  • Recovery: This is reversible!

    • Protocol: Dissolve the material in an organic solvent and wash with a basic solution (NaOH), or simply heat it under high vacuum. The carbamate often decomposes back to the amine and CO₂ gas upon heating.

Q3: Can I store the free base in DMSO?

  • Warning: NO. DMSO is an oxidant (mild) and is hygroscopic.

  • Better Choice: Store as a dry neat oil (if liquid) or as the HCl salt. If a stock solution is mandatory, use degassed anhydrous Ethanol or Acetonitrile stored at -20°C.

Q4: How do I validate purity before using it in a cell assay?

  • The "Self-Validating" Step: Do not trust the label.

    • Visual: Clear/Colorless = Pass. Yellow/Brown = Fail.

    • Solubility: The free base should be soluble in non-polar organics (DCM, Toluene). If it's insoluble in DCM but soluble in water, it has likely converted to the carbamate or salt.

    • NMR: Check the

      
      -proton signals (next to Nitrogen). Oxidation shifts these peaks downfield or causes them to disappear (imine formation).
      

Part 4: Workflow Visualization

DOT Diagram: Storage Decision Tree

StorageWorkflow Input Received 1-Ethyl-2,2-dimethylpiperazine FormCheck Check Form: Input->FormCheck Salt Dihydrochloride Salt (Solid) FormCheck->Salt Powder Base Free Base (Liquid/Oil) FormCheck->Base Oil/Liquid SaltStore Store at RT or 4°C Desiccator (Silica gel) Salt->SaltStore Argon Step 1: Flush with Argon (Avoid Metal Tools) Base->Argon Seal Step 2: Seal with Teflon Tape + Secondary Container Argon->Seal Freeze Step 3: Store at -20°C (Dark) Seal->Freeze

Caption: Decision matrix for storage based on chemical form (Salt vs. Free Base).

References

  • Speak, T. H., et al. (2022).[1] "Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical." ACS Earth and Space Chemistry.[1] [1]

  • Ren, Z., & da Silva, G. (2019). "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ChemRxiv.

  • Sigma-Aldrich. (n.d.).[2] "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."

  • Fisher Scientific. (2021). "Air-Sensitive Chemistry: Practical and Safety Considerations."

  • ChemScene. (n.d.). "1-Ethyl-2,2-dimethylpiperazine dihydrochloride Product Data."

Sources

troubleshooting low recovery rates of 1-Ethyl-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of sterically hindered, low-molecular-weight amines. 1-Ethyl-2,2-dimethylpiperazine presents a classic "dual-threat" recovery challenge: its high basicity makes aqueous extraction difficult, while its low molecular weight renders the free base highly volatile.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind product loss and providing self-validating protocols to ensure absolute recovery.

Diagnostic Workflow

Before altering your chemistry, you must isolate the exact stage where the mass balance is failing. Use the diagnostic logic below to trace your recovery loss.

G Start Low Recovery Detected PhaseCheck Identify Stage of Loss Start->PhaseCheck Workup Aqueous Workup PhaseCheck->Workup Extraction Phase Evap Solvent Evaporation PhaseCheck->Evap Concentration Phase Chrom Chromatography PhaseCheck->Chrom Purification Phase WorkupSol pH > 12 & NaCl Saturation Workup->WorkupSol Poor Partitioning EvapSol Form Non-Volatile HCl Salt Evap->EvapSol Volatilization ChromSol Passivate Silica with Et3N Chrom->ChromSol Irreversible Adsorption

Diagnostic workflow for troubleshooting 1-Ethyl-2,2-dimethylpiperazine recovery losses.

Quantitative Causality Data

To troubleshoot effectively, we must first understand the physical parameters driving the behavior of 1-Ethyl-2,2-dimethylpiperazine. The table below summarizes how its intrinsic properties directly cause recovery failures.

ParameterValue / ObservationMechanistic Causality for Recovery Loss
Molecular Weight 142.24 g/mol Low mass contributes to a high vapor pressure. The free base easily co-evaporates with organic solvents under reduced pressure.
pKa (estimated) ~9.5 – 10.5At neutral pH, the molecule is protonated and highly water-soluble. Requires pH > 12 to suppress ionization for organic extraction.
Aqueous Partitioning High AffinityStrong hydrogen bonding with water leads to low organic partition coefficients unless the aqueous phase is saturated with NaCl[1].
Silica Affinity Irreversible BindingBasic nitrogens form strong electrostatic interactions with acidic silanol (Si-OH) groups on standard silica gel[2].

Self-Validating Experimental Protocols

Do not rely on blind faith during workup. Every protocol must include a feedback loop to verify success before moving to the next step.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) with Salting-Out

Extraction efficiencies are highly dependent on the solvent matrix and pre-treatment methods[3]. This protocol forces the polar amine into the organic phase.

  • Temperature Control: Transfer the aqueous reaction mixture to an appropriately sized flask and chill to 0–5 °C in an ice bath.

    • Causality: Minimizes exothermic heat during basification and reduces the vapor pressure of the free amine.

  • Basification: Slowly add 5M NaOH dropwise while stirring until the pH reaches ≥ 12.0. Verify with high-range pH paper.

    • Causality: Ensures both piperazine nitrogens are fully deprotonated, eliminating charge-based water solubility[1].

  • Salting-Out: Add solid NaCl incrementally until the solution is fully saturated (undissolved salt remains).

    • Causality: Increases the ionic strength of the aqueous phase, decreasing the solubility of the organic molecule and forcing it into the organic phase[1].

  • Extraction: Transfer to a separatory funnel and extract with 4 × 0.5 volumes of Dichloromethane (DCM) or Ethyl Acetate.

  • Self-Validation System: Spot the spent aqueous layer on a TLC plate and stain with Ninhydrin or Dragendorff’s reagent. If a spot appears, the extraction is incomplete. You must perform an additional extraction or switch to a continuous liquid-liquid extractor[2].

Protocol B: Safe Concentration via Dihydrochloride Salt Formation

Never evaporate low-molecular-weight free-base amines without stabilization.

  • Drying: Take the combined organic extracts from Protocol A and dry over anhydrous Na₂SO₄ for 30 minutes. Filter into a round-bottom flask.

  • Cooling: Chill the flask to 0 °C under a nitrogen atmosphere.

  • Salt Formation: Slowly add a stoichiometric excess of 2.0M HCl in diethyl ether. Stir for 15 minutes. A white precipitate (1-Ethyl-2,2-dimethylpiperazine dihydrochloride) will form.

    • Causality: Converting the volatile free base into an ionic salt drastically reduces its vapor pressure, safeguarding it against volatilization[1].

  • Evaporation: Evaporate the solvent on a rotary evaporator at 35 °C under reduced pressure.

  • Self-Validation System: Weigh the recovered solid. The isolated mass should align with the theoretical yield of the dihydrochloride salt (MW: 215.17 g/mol ). Dissolve a small aliquot in D₂O for ¹H-NMR to confirm structural integrity and the absence of residual solvent.

Troubleshooting Guides & FAQs

Q: My LC-MS confirmed complete conversion, but my product yield is drastically lower after rotary evaporation. Where did it go? A: You are experiencing product volatilization. 1-Ethyl-2,2-dimethylpiperazine is a low-molecular-weight aliphatic amine. In its free base form, it possesses a high vapor pressure and will co-evaporate with solvents like DCM or EtOAc under reduced pressure. Solution: Convert the free base to a non-volatile salt (e.g., dihydrochloride, as detailed in Protocol B) prior to evaporation[1]. If you absolutely require the free base, carefully concentrate the solvent at atmospheric pressure using a Vigreux column.

Q: I performed an aqueous workup, but the majority of my product remains in the aqueous layer. How do I improve partitioning? A: Piperazine derivatives are highly polar and often exhibit low partition coefficients in standard organic solvents. Solution: First, ensure the pH of the aqueous layer is strictly > 12 to guarantee the molecule is entirely in its uncharged free base form. Second, saturate the aqueous layer with NaCl to "salt out" the product[1]. If partitioning remains poor even after these adjustments, utilize a continuous liquid-liquid extractor[2].

Q: My compound is irreversibly sticking to the silica gel column. How can I elute it? A: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing or irreversible adsorption[2]. Solution: Passivate the silica column by adding 1–5% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. Alternatively, switch to a less acidic stationary phase, such as neutral alumina or reverse-phase chromatography (C18)[2].

References

  • Title: How to extract/isolate piperazine from water without distillation? Source: ResearchGate URL: [Link]

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: QASCF (Quality Assurance and Safety of Crops & Foods) URL: [Link]

Sources

minimizing side products in piperazine N-ethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Functionalization. As application scientists, we frequently consult with researchers struggling to control the N-alkylation of symmetric diamines. Piperazine presents a classic kinetic challenge: because it possesses two secondary amines of identical nucleophilicity, achieving selective mono-N-ethylation without over-alkylating into N,N'-diethylpiperazine requires precise mechanistic control.

This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you minimize side products and optimize your atom economy.

I. Troubleshooting Guide & FAQs

Q1: Why does the direct reaction of piperazine with ethyl bromide yield so much N,N'-diethylpiperazine? A1: The issue is rooted in electronic causality. When the first nitrogen is ethylated, the resulting N-ethylpiperazine retains a highly nucleophilic secondary amine. The inductive electron-donating effect of the newly added ethyl group slightly increases the electron density of the piperazine ring, making the second nitrogen nearly as reactive as the first. Consequently, the reaction does not naturally stall, leading to a statistical mixture of unreacted, mono-, and di-alkylated products, as detailed in1[1].

Q2: How can I suppress di-alkylation without using an expensive and time-consuming protecting group strategy (like Boc₂O)? A2: There are two highly effective, atom-economical strategies:

  • The Mono-Protonation (Salt) Strategy: By treating piperazine with exactly one equivalent of an acid (e.g., HCl), you generate a piperazin-1-ium cation in situ. The protonated nitrogen becomes non-nucleophilic, effectively "protecting" it. The remaining free secondary amine can then be selectively alkylated with an ethyl halide based on 2[2].

  • Reductive Amination: Reacting piperazine with acetaldehyde in the presence of a mild reducing agent proceeds via an iminium ion intermediate. The steric bulk and altered electronic profile of the mono-ethylated product severely hinder the formation of a second iminium ion, resulting in exceptional mono-selectivity, as utilized in the 3[3].

Q3: Can I use ethanol directly as an alkylating agent to avoid toxic ethyl halides? A3: Yes, through a catalytic "borrowing hydrogen" (hydrogen autotransfer) methodology. Using a transition metal catalyst (such as Ruthenium), ethanol is temporarily dehydrogenated to acetaldehyde. This condenses with piperazine to form an imine/iminium intermediate, which the catalyst subsequently reduces using the "borrowed" hydrogen. This process generates only water as a byproduct and is highly selective for mono-N-alkylation, representing a major advancement in 4[4].

II. Quantitative Comparison of N-Ethylation Strategies

To assist in selecting the optimal route for your scale and regulatory requirements, we have summarized the performance metrics of standard methodologies.

MethodologyReagentsTypical Yield (Mono)Di-alkylation RiskAtom Economy
Standard Direct Alkylation EtBr, K₂CO₃, MeCN40–50%HighHigh
Excess Amine Strategy EtBr, 5 eq Piperazine70–80%LowLow (requires recovery)
Mono-Protonation (Salt) EtBr, 1 eq HCl, MeOH75–85%LowHigh
Reductive Amination Acetaldehyde, NaBH(OAc)₃85–95%Very LowMedium
Borrowing Hydrogen Ethanol, Ru-catalyst80–90%Very LowVery High
Protecting Group Boc₂O, EtBr, TFA>90% (over 3 steps)NoneLow

III. Mechanistic Workflow Diagram

G A Piperazine (Two Nucleophilic Amines) B1 Direct Alkylation (Ethyl Halide) A->B1 B2 Reductive Amination (Acetaldehyde + Reductant) A->B2 B3 Mono-Protonation (1 eq. HCl / AcOH) A->B3 C1 High Di-alkylation (Over-alkylation Risk) B1->C1 C2 High Mono-selectivity (Steric/Electronic Control) B2->C2 C3 Deactivates one N (Piperazin-1-ium Cation) B3->C3 D3 Controlled Alkylation (High Mono-selectivity) C3->D3 + Ethyl Halide

Caption: Mechanistic pathways for piperazine N-ethylation and their selectivity outcomes.

IV. Step-by-Step Methodologies

Protocol A: Highly Selective Mono-N-Ethylation via Reductive Amination

This protocol leverages5[5] to achieve high selectivity without protecting groups.

  • Self-Validating Mechanism: The use of a mild reducing agent (NaBH(OAc)₃) ensures that acetaldehyde is not prematurely reduced to ethanol before iminium formation. Furthermore, the reaction naturally stalls after mono-alkylation because the added ethyl group increases steric bulk around the nitrogen, preventing the formation of a second bulky iminium ion.

Steps:

  • Dissolve anhydrous piperazine (1.0 eq) in dry 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).

  • Cool the reaction flask to 0 °C. Add acetaldehyde (1.0 eq) dropwise to prevent volatility losses. Stir for 30 minutes to allow the iminium ion to fully form.

  • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

  • Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the mono-ethylated product.

Protocol B: Direct Alkylation via Mono-Protonation (Salt Strategy)

This protocol utilizes an in-situ generated mono-salt to deactivate one nitrogen, as validated by 6[6].

  • Self-Validating Mechanism: The strict 1:1 stoichiometry of piperazine to acid ensures that only one nitrogen is deactivated. The insolubility of piperazine dihydrochloride acts as an internal visual indicator—if over-protonation occurs or as the equilibrium shifts during the reaction, the dihydrochloride salt precipitates out of the methanol solution, driving the reaction forward while preventing di-alkylation.

Steps:

  • In a round-bottom flask, dissolve anhydrous piperazine (1.0 eq) in methanol (15 mL per gram of piperazine).

  • Add piperazine dihydrochloride hydrate (1.0 eq) and heat gently until all solids dissolve. This comproportionation forms the active piperazin-1-ium monohydrochloride in situ.

  • Cool to room temperature and add ethyl bromide (1.0 eq) dropwise.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature. Filter off any precipitated piperazine dihydrochloride (a byproduct of the equilibrium shift).

  • Concentrate the filtrate under reduced pressure. Basify the residue with 1M NaOH to pH > 10, and extract heavily with ethyl acetate to isolate the free base of the mono-ethylpiperazine.

V. References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. 6

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. 3

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.5

  • Borrowing Hydrogen for Organic Synthesis. ACS Publications. 4

  • Direct N1-monosubstitution of piperazine. ResearchGate. 1

  • Technical Support Center: Selective Mono-acylation of Piperazine. Benchchem. 2

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethylpiperazine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 2,2-dimethylpiperazine. The gem-dimethyl group at the C2 position creates severe steric bulk, rendering the adjacent N1 nitrogen highly unreactive compared to the unhindered N4 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve selective and high-yielding substitutions on this privileged pharmacophore scaffold.

Troubleshooting Guide & FAQs

Q1: Why does direct alkylation of 2,2-dimethylpiperazine result in poor yields and mixtures at the N1 position? A1: The root cause is kinetic differentiation driven by steric strain. The gem-dimethyl group creates significant A-1,3 strain and 1,2-steric clashes along the nucleophilic attack trajectory of the N1 nitrogen. Consequently, electrophiles will preferentially react at the unhindered N4 position. Attempting to force direct N1 substitution without protection leads to N4-overalkylation and complex mixtures. To solve this, you must adopt a sequential protection strategy.

Q2: How do I selectively functionalize the N1 position without cross-reactivity at N4? A2: You must exploit the kinetic difference between the two nitrogens. By treating the diamine with exactly 1.0 equivalent of a bulky protecting group reagent (like Boc-anhydride) at 0 °C, you selectively protect the unhindered N4 position. This leaves the hindered N1 exposed for forced substitution under harsh conditions. Once N1 is functionalized, the N4-Boc group can be easily cleaved with acid.

Q3: What are the optimal conditions for N1-arylation of the protected 2,2-dimethylpiperazine? A3: The is the gold standard for overcoming steric hindrance in C-N cross-coupling[1]. For hindered piperazines, first-generation catalysts often fail because the bulky amine cannot efficiently coordinate to the palladium center. You must use a Pd(0) source (e.g., Pd2(dba)3) paired with a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos. These ligands prevent the formation of unreactive palladium dimers and their sheer steric bulk physically forces the reductive elimination step, driving the catalytic cycle forward[1]. Additionally, strong bases like NaOtBu are required to deprotonate the hindered amine upon coordination.

Q4: What if I need to N-alkylate the N1 position instead of arylate it? A4: Standard SN2 conditions (K2CO3, acetonitrile, reflux) will fail. You must use highly reactive electrophiles (e.g., alkyl iodides or triflates) and strong, non-nucleophilic bases (NaH or KHMDS) in polar aprotic solvents (DMF or NMP). Elevated temperatures (80–120 °C) or microwave irradiation are critical. Microwave heating ensures rapid, uniform energy transfer to overcome the high activation energy barrier caused by the gem-dimethyl steric shield.

Mechanistic Workflows & Catalytic Cycles

G Start 2,2-Dimethylpiperazine N4_Protect Selective N4 Protection Start->N4_Protect Fast, Unhindered N1_Subst N1 Substitution N4_Protect->N1_Subst Harsh Conditions Deprotect N4 Deprotection N1_Subst->Deprotect Acidic Cleavage Product N1-Substituted Product Deprotect->Product Final Isolation

Workflow for selective N1-substitution of 2,2-dimethylpiperazine via N4-protection.

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Bulky Ligand Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Steric Relief RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle tailored for sterically hindered piperazines.

Quantitative Data: Reaction Parameter Comparison

The following table summarizes the distinct reaction profiles required to functionalize the two nitrogen positions of 2,2-dimethylpiperazine.

ParameterN4-Functionalization (Unhindered)N1-Functionalization (Hindered)
Reactivity Profile High (Kinetic product)Low (Thermodynamic forcing required)
Typical Temperature 0 °C to 25 °C80 °C to 120 °C
Base Required Weak (Et3N, DIPEA)Strong (NaH, KHMDS, NaOtBu)
Catalysis None requiredPd-catalyzed (Buchwald-Hartwig)
Steric Strain MinimalSevere (A-1,3 strain)
Expected Yield 85% - 95%40% - 90% (Highly substrate dependent)

Self-Validating Experimental Protocols

Protocol 1: Selective N4-Boc Protection of 2,2-Dimethylpiperazine

Causality: Conducting this reaction at 0 °C maximizes the kinetic differentiation between the two nitrogens, ensuring the Boc group exclusively attacks the unhindered N4 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dimethylpiperazine (10.0 mmol, 1.0 eq) and triethylamine (12.0 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve di-tert-butyl dicarbonate (Boc2O, 10.0 mmol, 1.0 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). Stain with Ninhydrin and heat. Unreacted diamine remains at the baseline, the desired mono-Boc product appears at Rf ~0.3, and any di-Boc byproduct appears at Rf ~0.8. LC-MS analysis should confirm the mass of the mono-protected product ([M+H]+ = 215.1).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig)

Causality: The use of a glovebox and degassed solvents prevents the oxidation of the sensitive Pd(0) catalyst. The high temperature (100 °C) provides the necessary thermal energy for the hindered N1 nitrogen to coordinate to the palladium center[2].

Step-by-Step Methodology:

  • Inert Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N4-Boc-2,2-dimethylpiperazine (1.2 mmol, 1.2 eq), the desired aryl bromide (1.0 mmol, 1.0 eq), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the tube. Seal the tube tightly with a Teflon-lined screw cap.

  • Heating: Remove the tube from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint: Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The chromatogram should show complete consumption of the aryl bromide and the appearance of the product mass.

  • Workup & Purification: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N1-arylated product[3].

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: H-NMR Spectrum Analysis of 1-Ethyl-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It moves beyond basic peak listing to explore the structural nuances, isomeric differentiation, and experimental validation of 1-Ethyl-2,2-dimethylpiperazine .

Executive Summary: The Analytical Challenge

1-Ethyl-2,2-dimethylpiperazine (CAS: 54966-56-2) represents a specific structural challenge in NMR analysis due to its steric crowding and asymmetry . Unlike its symmetric counterparts (e.g., 1,4-dimethylpiperazine), this molecule possesses a "hindered" nitrogen (N1) adjacent to a gem-dimethyl quaternary center (C2).

The Core Analytical Problem: Synthesizing this scaffold often yields a mixture of regioisomers. The primary impurity is the thermodynamically favored 1-Ethyl-3,3-dimethylpiperazine (where alkylation occurs at the less hindered N4 position). Distinguishing these two isomers is critical for Quality Control (QC) in drug development.

This guide compares the H-NMR profile of the Target (1-Ethyl-2,2-dimethyl) against its primary Alternative (1-Ethyl-3,3-dimethyl) and the Precursor (2,2-dimethylpiperazine).

Comparative Analysis: Target vs. Alternatives

The following table summarizes the key chemical shift differences used to validate the structure.

FeatureTarget: 1-Ethyl-2,2-dimethylpiperazine Alternative: 1-Ethyl-3,3-dimethylpiperazine Precursor: 2,2-dimethylpiperazine
Steric Environment Hindered: Ethyl group is attached to N1, directly adjacent to C2-Me₂.Unhindered: Ethyl group is attached to N4 (renumbered N1), separated from Me₂ by a CH₂ bridge.Unsubstituted: Both nitrogens are secondary amines.
Ethyl -CH₂- Signal ~2.6 - 2.8 ppm (Broadened/Shifted): Deshielded and potentially broadened due to steric clash with C2-Me groups.~2.3 - 2.4 ppm (Sharp Quartet): Typical N-ethyl signal, freely rotating.Absent
Gem-Dimethyl (C2) Singlet (~1.0 - 1.1 ppm): May show splitting or broadening at low temp due to restricted ring inversion.Singlet (~1.0 ppm): Sharp singlet, less affected by the distal N-ethyl group.Singlet (~1.1 ppm)
Ring Methylene (C3) ~2.8 ppm (Singlet-like): The C3 protons are isolated between the quaternary C2 and the secondary N4.~2.2 ppm: In this isomer, the protons between N(Et) and C(Me) are shifted upfield.~2.7 ppm
NH Signal Visible (~1.5 - 2.0 ppm): Corresponds to the unhindered N4.Visible: Corresponds to the hindered N1 (adjacent to Me₂).Two NH signals (or 1 averaged)

Detailed H-NMR Assignment Strategy

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish conformers, follow this protocol:

  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. Use Benzene-d6 if ethyl signals overlap with ring protons (the magnetic anisotropy of benzene often resolves aliphatic overlap).

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can induce intermolecular H-bonding, shifting the NH peak.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the gem-dimethyl singlet vs. ethyl triplet).

    • Scans: 16-64.

Spectrum Breakdown (in CDCl₃)
Region A: The Methyl "Fingerprint" (0.9 – 1.2 ppm)
  • Signal 1 (Ethyl Terminal): A triplet (t, J ≈ 7.0 Hz, 3H) at ~1.05 ppm .

  • Signal 2 (Gem-Dimethyl): A strong singlet (s, 6H) at ~1.15 ppm .

    • Diagnostic Check: If this singlet splits into two distinct peaks of equal intensity at room temperature, it indicates conformational locking (chair form) where axial and equatorial methyls are distinct. This is more common in the bulky 1-Ethyl-2,2-dimethyl isomer than the 3,3-isomer.

Region B: The Methylene "Backbone" (2.2 – 3.0 ppm)

This region contains the N-Ethyl methylene (quartet) and the piperazine ring protons.

  • Signal 3 (Ethyl Methylene): A quartet (q, J ≈ 7.0 Hz, 2H) at ~2.65 ppm .[1]

    • Note: In the target molecule, this quartet is often downfield compared to the 3,3-isomer due to the desymmetrizing effect of the adjacent quaternary carbon.

  • Signal 4 (Ring C3-H₂): A singlet or tight multiplet (2H) at ~2.80 ppm .

    • Mechanism:[2][3] These protons are located between the quaternary C2 and the amine N4. They lack vicinal neighbors for coupling, appearing as a singlet (broadened by geminal coupling if the ring is rigid).

  • Signal 5 & 6 (Ring C5-H₂ / C6-H₂): Two multiplets (2H each) at ~2.40 – 2.60 ppm . These represent the ethylene bridge (-CH₂-CH₂-) connecting N1 and N4. They show complex AA'BB' splitting patterns.

Region C: The Labile Proton (1.5 – 2.0 ppm)
  • Signal 7 (NH): Broad singlet (1H).

    • Validation: Add one drop of D₂O . Shake and re-acquire. This signal must disappear. If it remains, it is an impurity.

Visualization of Analysis Workflows

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision-making process to confirm the correct regioisomer.

IsomerLogic Start Crude Product Analysis (H-NMR in CDCl3) CheckMe Check Methyl Region (0.9 - 1.2 ppm) Start->CheckMe CheckEt Check Ethyl Methylene (2.2 - 2.8 ppm) Start->CheckEt Decision1 Are Gem-Dimethyls Magnetically Equivalent? CheckMe->Decision1 Decision2 Ethyl CH2 Chemical Shift CheckEt->Decision2 ResultTarget Target: 1-Ethyl-2,2-dimethyl (Steric Hindrance confirmed) Decision1->ResultTarget Broad/Split (Restricted Rotation) ResultIso Isomer: 1-Ethyl-3,3-dimethyl (Thermodynamic Product) Decision1->ResultIso Sharp Singlet (Free Rotation) Decision2->ResultTarget Downfield (>2.6 ppm) Broadened Decision2->ResultIso Upfield (<2.4 ppm) Sharp Quartet

Caption: Logical workflow for distinguishing the hindered target molecule from its unhindered thermodynamic isomer.

Diagram 2: Conformational Equilibrium

The 2,2-dimethyl substitution biases the piperazine ring into a specific chair conformation.

Conformation ChairA Chair A (N-Ethyl Equatorial) TS Twist-Boat Transition State ChairA->TS Ring Inversion ChairB Chair B (N-Ethyl Axial) TS->ChairB Steric Steric Clash: Ethyl vs Axial Methyl ChairB->Steric Destabilizing Interaction

Caption: Conformational equilibrium showing the steric penalty that leads to signal broadening or splitting in the target molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,2-Dimethylpiperazine. Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Used for N-H acidity reference).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Retrieved from [Link]

Sources

Comparative GC-MS Fragmentation Profiling: 1-Ethyl-2,2-dimethylpiperazine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals

Executive Summary

In pharmaceutical impurity profiling and forensic toxicology, the unambiguous identification of substituted piperazines is a critical analytical challenge[1]. Because structural isomers share identical molecular weights and empirical formulas, they cannot be differentiated by high-resolution mass spectrometry (HRMS) alone. Instead, analysts must rely on the highly reproducible fragmentation patterns generated by Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS)[2].

This guide provides an in-depth comparative analysis of the GC-MS fragmentation pattern of 1-Ethyl-2,2-dimethylpiperazine against a common structural alternative, 1-Butylpiperazine . By understanding the mechanistic causality behind nitrogen-directed


-cleavage, researchers can confidently design self-validating analytical workflows to separate and identify complex piperazine derivatives.

Mechanistic Principles of Piperazine Fragmentation

Under standard 70 eV Electron Ionization (EI), aliphatic amines like piperazines typically exhibit a weak molecular ion (


) due to the rapid dissociation of the radical cation[3]. The fragmentation cascade is governed by two primary mechanisms:
  • Nitrogen-Directed

    
    -Cleavage:  The unpaired electron on the nitrogen atom strongly drives the homolytic cleavage of the adjacent carbon-carbon bond (the 
    
    
    
    -bond). According to Stevenson's Rule , the radical lost during this cleavage is typically the largest available alkyl group, as this pathway leaves behind the most stable iminium cation[3].
  • Piperazine Ring Cleavage: Following initial side-chain losses, the stable piperazine core undergoes complex retro-aldol-like ring openings, yielding lower-mass diagnostic fragments (e.g., m/z 70, 56, 44)[1].

Causality in Isomer Differentiation

For 1-Ethyl-2,2-dimethylpiperazine (MW = 142.24 g/mol ), the molecule features an N-ethyl group and a sterically hindered gem-dimethyl group at the C2 position.


-cleavage at either the N-ethyl chain or the C2 position results in the loss of a methyl radical (

, -15 Da). This specific neutral loss generates a highly stable, highly substituted iminium cation at m/z 127 , which dominates the spectrum as the base peak.

In contrast, its structural isomer 1-Butylpiperazine (MW = 142.24 g/mol ) features a linear N-butyl chain.


-cleavage of this chain results in the loss of a much larger propyl radical (

, -43 Da), shifting the base peak to m/z 99 .

G cluster_1 1-Ethyl-2,2-dimethylpiperazine cluster_2 1-Butylpiperazine (Isomer) M Molecular Ion (M+•) m/z 142 A1 Loss of •CH3 (-15 Da) α-cleavage at Ethyl/C2 M->A1 A2 Loss of •C3H7 (-43 Da) α-cleavage at Butyl M->A2 B1 Iminium Cation m/z 127 (Base Peak) A1->B1 C1 Ring Cleavage m/z 70 / 56 B1->C1 B2 Iminium Cation m/z 99 (Base Peak) A2->B2 C2 Ring Cleavage m/z 56 / 44 B2->C2

Comparative EI-MS fragmentation pathways of piperazine isomers highlighting diagnostic α-cleavages.

Comparative GC-MS Profiling Data

The following table summarizes the quantitative mass spectral data, demonstrating how specific structural features dictate the fragmentation output.

Analytical Feature1-Ethyl-2,2-dimethylpiperazine1-Butylpiperazine (Alternative)Mechanistic Causality
Nominal Mass 142 Da142 DaStructural isomers share identical mass.
Molecular Ion (

)
m/z 142 (< 5% abundance)m/z 142 (< 5% abundance)Rapid radical cation dissociation typical of aliphatic amines[3].
Base Peak (100%) m/z 127 m/z 99 Driven by the loss of the most stable alkyl radical (

-cleavage).
Primary Neutral Loss -15 Da (Methyl radical,

)
-43 Da (Propyl radical,

)
Dictated by Stevenson's Rule and steric hindrance.
Secondary Ring Ions m/z 70, m/z 56m/z 56, m/z 44Subsequent retro-aldol cleavage of the piperazine core[1].

Self-Validating Experimental Protocol

To ensure data integrity, mass spectral analysis must be coupled with orthogonal chromatographic validation. The following step-by-step methodology outlines a self-validating GC-MS workflow designed to prevent false positives when analyzing structurally similar piperazines[2].

Phase 1: System Suitability & Calibration
  • Retention Index Calibration: Before sample analysis, inject a

    
    n-alkane standard mixture.
    
    • Causality: Calculating Kovats Retention Indices (RI) ensures that the chromatographic retention time is instrument-independent. If two isomers yield similar mass spectra (e.g., diastereomers), the RI provides a secondary, orthogonal metric for absolute identification.

  • Blank Verification: Run a pure solvent blank (e.g., LC-MS grade hexane) to establish a baseline and confirm the absence of column carryover or ghost peaks.

Phase 2: GC-MS Acquisition Parameters
  • Sample Preparation: Dissolve the piperazine analyte in hexane to a final concentration of 10 µg/mL. (Note: Basic amines can interact with active silanol groups in the glass liner; ensure the use of deactivated glassware).

  • Inlet Conditions: Set the GC injection port to 250°C. Inject 1.0 µL using a split ratio of 10:1.

    • Causality: A split injection prevents column overloading, which is critical for basic amines that are prone to peak tailing.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode from m/z 40 to 300.

Phase 3: Data Validation
  • Spectral Extraction: Extract the mass spectrum precisely at the apex of the chromatographic peak to avoid spectral skewing.

  • Diagnostic Confirmation: Verify the presence of the weak m/z 142 molecular ion and confirm the identity of the compound based on the m/z 127 base peak (for 1-Ethyl-2,2-dimethylpiperazine) versus the m/z 99 base peak (for 1-Butylpiperazine).

Workflow S1 System Suitability (n-Alkane RI Calibration) S2 Sample Injection (Split 10:1, 250°C) S1->S2 S3 GC Separation (5% Phenyl-Methyl Column) S2->S3 S4 EI Ionization (70 eV, 230°C Source) S3->S4 S5 Data Validation (Apex Spectrum Extraction) S4->S5

Step-by-step self-validating GC-MS analytical workflow for the characterization of piperazines.

Conclusion

The differentiation of piperazine derivatives requires a deep understanding of gas-phase ion chemistry. While 1-Ethyl-2,2-dimethylpiperazine and 1-Butylpiperazine share the same molecular weight, their distinct structural branching dictates entirely different


-cleavage pathways under 70 eV EI-MS. By leveraging these diagnostic neutral losses (-15 Da vs. -43 Da) within a rigorously validated, RI-calibrated GC-MS workflow, researchers can achieve unambiguous structural elucidation in complex matrices.

References

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at:[Link]

Sources

Analytical Mastery: Distinguishing Isomers of Ethyl-Dimethylpiperazine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the piperazine ring is an indispensable structural motif, representing one of the most frequently found scaffolds in small-molecule FDA-approved drugs[1]. However, functionalizing this core—such as synthesizing ethyl-dimethylpiperazine—introduces a complex matrix of positional isomers (regiochemistry) and diastereomers (stereochemistry).

Distinguishing between isomers like 1-ethyl-2,5-dimethylpiperazine, 1-ethyl-3,5-dimethylpiperazine, and their respective cis/trans configurations requires moving beyond basic 1D Nuclear Magnetic Resonance (NMR). Because simple non-acylated piperazines undergo rapid nitrogen inversion and ring flipping at room temperature, the observation of distinct conformers by NMR is often restricted to low temperatures (<−10 °C)[2]. To definitively assign these structures at ambient conditions, we must deploy a self-validating triad of NMR techniques:


C Symmetry Profiling, 2D HMBC, and 2D NOESY.

Pillar I: Symmetry & Regiochemistry ( C & HMBC)

The Causality of Symmetry in C NMR

The first step in distinguishing ethyl-dimethylpiperazine isomers is exploiting molecular symmetry. The presence or absence of a symmetry plane dictates the number of magnetically equivalent carbons.

  • cis-1-ethyl-3,5-dimethylpiperazine possesses a plane of symmetry passing through the N1 and N4 atoms. Consequently, the C2/C6 carbons are equivalent, as are the C3/C5 carbons and the two methyl groups. This results in exactly 5 distinct carbon signals in the

    
    C NMR spectrum (2 for the ethyl group, 3 for the symmetric ring/methyls).
    
  • trans-1-ethyl-2,5-dimethylpiperazine , by contrast, lacks any plane of symmetry or inversion center (the N1-ethyl group breaks the inversion symmetry inherent to the trans-2,5 core). This asymmetry yields 8 distinct carbon signals .

Regiochemical Mapping via 2D HMBC

If


C NMR reveals 5 signals, the molecule is symmetric, narrowing the identity down to either cis-3,5-dimethyl or cis-2,6-dimethyl positional isomers. To distinguish them, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
The N-CH

protons of the ethyl group (~2.2–2.5 ppm) will show strong

couplings to the adjacent C2 and C6 ring carbons.
  • If the methyl groups are at the 3,5-positions, C2 and C6 are methylene (CH

    
    )  carbons (yielding negative signals in a DEPT-135 spectrum).
    
  • If the methyl groups are at the 2,6-positions, C2 and C6 are methine (CH) carbons (yielding positive signals in DEPT-135).

Workflow A Unknown Ethyl-Dimethylpiperazine Isomer B 13C NMR & DEPT-135 (Symmetry & Carbon Types) A->B C1 5 Carbon Signals (Symmetric: cis-3,5 or cis-2,6) B->C1 Plane of Symmetry C2 8 Carbon Signals (Asymmetric: trans-3,5, 2,5, etc.) B->C2 No Symmetry D1 2D HMBC N-Ethyl to Ring Carbons C1->D1 D2 2D NOESY (Stereochemical Profiling) C2->D2 E1 HMBC to CH2 -> 1-ethyl-3,5-dimethyl D1->E1 E2 HMBC to CH -> 1-ethyl-2,6-dimethyl D1->E2 E3 No 1,3-diaxial Me-H NOE -> trans-2,5 (Di-equatorial) D2->E3 E4 Strong 1,3-diaxial Me-H NOE -> cis-2,5 (Axial-Equatorial) D2->E4

Caption: Logical workflow for distinguishing ethyl-dimethylpiperazine isomers using a self-validating NMR triad.

Pillar II: Stereochemical Profiling (NOESY)

Once regiochemistry is established, Nuclear Overhauser Effect Spectroscopy (NOESY) is required to assign cis and trans diastereomers. Symmetrically disubstituted piperazines frequently show interconversion between these two rotational isomers[3]. The causality here lies in the thermodynamics of the piperazine chair conformation:

  • The trans-2,5-dimethylpiperazine isomer minimizes steric strain by adopting a chair conformation where both methyl groups are equatorial (di-equatorial). Because equatorial methyls project outward from the ring, they do not exhibit strong through-space interactions with the axial protons on the ring.

  • The cis-2,5-dimethylpiperazine isomer is forced into an axial-equatorial conformation. The axial methyl group projects directly parallel to the axial protons on the same face of the ring (e.g., at C4 or C6). This proximity (< 3 Å) generates a massive 1,3-diaxial NOE cross-peak between the methyl protons (~1.0 ppm) and the axial ring protons (~2.5 ppm).

NOESY_Pathway cluster_0 cis-2,5-Dimethylpiperazine (Axial-Equatorial) cluster_1 trans-2,5-Dimethylpiperazine (Di-Equatorial) C2_Me_Ax C2 Methyl (Axial) C6_H_Ax C6 Proton (Axial) C2_Me_Ax->C6_H_Ax Strong 1,3-Diaxial NOE C2_Me_Eq C2 Methyl (Equatorial) C6_H_Ax2 C6 Proton (Axial) C2_Me_Eq->C6_H_Ax2 No 1,3-Diaxial NOE C5_Me_Eq C5 Methyl (Equatorial) C5_Me_Eq->C6_H_Ax2 No 1,3-Diaxial NOE

Caption: NOESY spatial correlation networks distinguishing cis and trans diastereomers via 1,3-diaxial interactions.

Quantitative Data Comparison

The table below summarizes the expected NMR data matrix, acting as a reference guide for rapid isomer identification.

Isomer TargetSymmetry (

C Signals)
DEPT-135 at C2/C6HMBC (N-CH

to Ring)
NOESY (Me to Axial H)
cis-1-ethyl-3,5-dimethyl Yes (5 signals)CH

(Negative)
Correlates to CH

Weak (Di-equatorial Me)
cis-1-ethyl-2,6-dimethyl Yes (5 signals)CH (Positive)Correlates to CHWeak (Di-equatorial Me)
trans-1-ethyl-2,5-dimethyl No (8 signals)CH and CH

Correlates to CH & CH

Weak (Di-equatorial Me)
cis-1-ethyl-2,5-dimethyl No (8 signals)CH and CH

Correlates to CH & CH

Strong 1,3-diaxial (One Axial Me)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, execute the following self-validating workflow. Temperature-dependent


H NMR techniques, as well as EXSY, are often applied to determine the rate constants of exchange in functionalized piperazines[4], but standard assignment relies on the following steps:

Phase 1: Sample Preparation & Conformational Locking

  • Dissolve 30–50 mg of the highly purified piperazine analyte in 0.6 mL of CDCl

    
     (or DMSO-
    
    
    
    if polarity demands).
  • Causality Note: If broad signals are observed at 25 °C due to intermediate ring-flipping exchange rates, chill the NMR probe to 0 °C or −10 °C. This slows the exchange, sharpening the signals of the dominant conformer to allow for precise NOE integration[2].

Phase 2: 1D Acquisition (Symmetry Profiling)

  • Acquire a standard

    
    H NMR spectrum (16–32 scans) to identify the upfield methyl doublets (~1.0 ppm) and the ethyl triplet/quartet.
    
  • Acquire a

    
    C{
    
    
    
    H} NMR spectrum (1024+ scans) and a DEPT-135 spectrum.
  • Validation: Count the carbon signals. 5 signals confirm a symmetric cis-3,5 or cis-2,6 isomer. 8 signals confirm an asymmetric isomer (like 2,5-dimethyl).

Phase 3: 2D HMBC (Regiochemical Mapping)

  • Set the long-range J-coupling evolution delay to 65 ms (optimized for ~8 Hz

    
     couplings).
    
  • Trace the cross-peak from the ethyl N-CH

    
     protons to the adjacent ring carbons. Cross-reference these carbon shifts with the DEPT-135 data to definitively place the methyl groups.
    

Phase 4: 2D NOESY (Stereochemical Assignment)

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for small molecules to prevent spin diffusion).

  • Validation: Inspect the F1/F2 intersection of the methyl protons (0.9–1.2 ppm) and the ring axial protons (2.2–2.8 ppm). A strong cross-peak definitively proves an axial methyl group, identifying the cis-2,5 or trans-3,5 diastereomer.

References

1.[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. URL: 2.[4] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL: 3.[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution (Extended Data) - RSC Publishing. URL: 4.[1] Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC (National Institutes of Health). URL:

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-Ethyl-2,2-dimethylpiperazine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel scaffolds like 1-Ethyl-2,2-dimethylpiperazine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded protocol for validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering unparalleled sensitivity and specificity.[][2][3] We will explore the causality behind our methodological choices, establish a self-validating experimental framework, and compare the performance of LC-MS against alternative analytical techniques.

The inherent basicity and polarity of piperazine derivatives present unique analytical challenges, often requiring careful method development to achieve robust and reliable separation and detection.[4] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

The Rationale: Why LC-MS for a Piperazine Derivative?

1-Ethyl-2,2-dimethylpiperazine, with its two basic nitrogen atoms and lack of a strong UV chromophore, is an ideal candidate for LC-MS analysis. Here’s the scientific reasoning:

  • Specificity: Mass spectrometry provides mass-to-charge (m/z) data, a highly specific identifier. This allows for the unambiguous identification of the target compound and the differentiation of impurities from matrix components, even if they co-elute chromatographically.[3][5] In contrast to UV detection, which would struggle with non-chromophoric impurities, MS can detect any compound that ionizes.

  • Sensitivity: LC-MS, particularly with modern mass analyzers, offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities (often at ppb levels), which is critical for meeting stringent regulatory requirements for genotoxic and other potentially harmful impurities.[][6]

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of the parent ion, providing structural clues that are invaluable for the tentative identification of unknown impurities without the need for immediate synthesis of reference standards.[7][8][9] The fragmentation of piperazine rings typically involves cleavage of C-N bonds, yielding characteristic product ions.[7][10]

Comparison with Alternative Methodologies

While LC-MS is the gold standard for this application, it's instructive to compare it with other common analytical techniques.

Technique Advantages for 1-Ethyl-2,2-dimethylpiperazine Analysis Disadvantages & Causality
LC-MS High Specificity & Sensitivity: Directly measures molecular weight, enabling confident identification and trace-level quantification.[][2]Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, requiring careful method validation.[11]
GC-MS Good for volatile compounds; provides library-searchable EI mass spectra.Derivatization Required: The polarity and low volatility of piperazines necessitate derivatization (e.g., acylation) to make them suitable for GC analysis, adding a step and potential for error.[5]
HPLC-UV/DAD Robust, widely available, and cost-effective.Low Sensitivity/Specificity: Piperazine lacks a strong chromophore, leading to poor sensitivity. It cannot distinguish between impurities with similar retention times and no UV absorbance.[12][13]
NMR Spectroscopy Unrivaled for definitive structural elucidation of unknown impurities.Low Sensitivity: Requires significantly more material than MS, making it unsuitable for detecting and quantifying trace-level impurities.[5]

The Workflow: A Self-Validating Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14][15] Our workflow is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and trustworthy method.[16][17][18]

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Method Validation (ICH Q2) A Standard & Sample Preparation C LC Separation (Reversed-Phase) A->C B Mobile Phase Preparation B->C D MS Detection (ESI+) C->D E MS/MS Fragmentation (for Identification) D->E F Specificity D->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: LC-MS method validation workflow from preparation to analysis.

Step-by-Step Experimental Protocol

A. Materials and Reagents

  • 1-Ethyl-2,2-dimethylpiperazine Reference Standard (>99.5% purity)

  • Test Samples of 1-Ethyl-2,2-dimethylpiperazine

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Calibrated analytical balance, volumetric flasks, and pipettes

B. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with 50:50 (v/v) Acetonitrile:Water.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. For impurity analysis, lower concentration standards (e.g., 0.05 µg/mL to 5 µg/mL) should also be prepared to establish the Limit of Quantitation (LOQ).

  • Sample Solution: Prepare the test sample at a concentration of 1 mg/mL in 50:50 (v/v) Acetonitrile:Water. This high concentration is necessary to detect impurities at the 0.1% level.

C. LC-MS Instrumentation and Conditions

  • Rationale for Parameter Selection:

    • Column: A C18 column is a workhorse for reversed-phase chromatography, providing good retention for moderately polar compounds.[7]

    • Mobile Phase: Acetonitrile is chosen for its low viscosity and UV transparency. Formic acid is a critical additive; it protonates the basic nitrogen atoms on the piperazine ring, ensuring good peak shape and promoting efficient ionization in the ESI source.[13]

    • Gradient Elution: A gradient is essential for impurity profiling. It allows for the elution of more non-polar, late-eluting impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.

    • Ionization: Electrospray Ionization (ESI) in positive mode is the logical choice, as the acidic mobile phase will present the analyte to the MS source as a protonated, positively charged ion [M+H]+.[2]

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Ionization Mode ESI, Positive
Gas Temp. 325 °C
Drying Gas 8 L/min
Nebulizer 35 psig
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Mass Range 50 - 1000 m/z
Acquisition Rate 2 spectra/s

D. Method Validation Protocol (as per ICH Q2) [16][17]

  • Specificity: Inject a blank (diluent), the reference standard, and the sample solution. Ensure no interfering peaks are observed at the retention time of 1-Ethyl-2,2-dimethylpiperazine in the blank. The mass spectrum should confirm the [M+H]+ ion at m/z 143.15.

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six replicate preparations of the sample solution on the same day (repeatability) and on a different day with a different analyst (intermediate precision). The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3, and LOQ is S/N ≥ 10. The LOQ must be precise and accurate.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C column temperature, ±0.1 pH unit in mobile phase, ±5% organic composition). The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.[19]

Data Interpretation: Identifying and Quantifying Impurities

The molecular formula of 1-Ethyl-2,2-dimethylpiperazine is C₈H₁₈N₂.[20] The expected monoisotopic mass is 142.1470, leading to a protonated ion [M+H]+ at m/z 143.1548 .

A. Impurity Identification

  • Expected Impurities: Based on typical synthesis routes, potential impurities could include:

    • Starting Material: 2,2-dimethylpiperazine ([M+H]+ = m/z 115.12)

    • Over-alkylation: 1,4-diethyl-2,2-dimethylpiperazine ([M+H]+ = m/z 171.19)

    • De-ethylation: Piperazine ([M+H]+ = m/z 87.09)

  • Fragmentation Analysis (MS/MS): To confirm the identity of the main peak and characterize unknown impurities, perform targeted MS/MS. The fragmentation pattern provides a structural fingerprint.

fragmentation cluster_mol cluster_frags Characteristic Fragments mol 1-Ethyl-2,2-dimethylpiperazine [M+H]+ = m/z 143.15 frag1 Loss of Ethylene (-C2H4) m/z 115.12 mol->frag1 -28 Da frag2 Loss of Ethyl Radical (-C2H5•) m/z 114.12 mol->frag2 -29 Da frag3 Ring Opening (e.g., C4H9N+) m/z 71.07 mol->frag3 CID

Caption: Plausible MS/MS fragmentation of protonated 1-Ethyl-2,2-dimethylpiperazine.

B. Purity Calculation Purity is typically calculated using an area percent normalization method from the chromatogram of the main analyte peak relative to the total area of all detected peaks (analyte + impurities).

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that the response factor for all impurities is the same as the main compound, which is a common and acceptable practice for purity analysis when impurity standards are not available.

Conclusion

This guide outlines a comprehensive and scientifically-grounded framework for the validation of 1-Ethyl-2,2-dimethylpiperazine purity using LC-MS. By adhering to ICH guidelines and understanding the causality behind methodological choices, researchers can develop a robust, reliable, and self-validating protocol.[16][17] The superior specificity and sensitivity of LC-MS make it the definitive technique for this application, ensuring the quality and safety of this important chemical building block in the rigorous environment of pharmaceutical development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ResearchGate. Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis. [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. National Library of Medicine. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Hilaris Publisher. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Journal of Forensic Research. [Link]

  • Veeprho. Amine Di piperazine impurity. Veeprho. [Link]

  • European Bioanalysis Forum. Challenges of validating small molecule LC-MS/MS biomarker methods. EBF. [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • MDPI. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules. [Link]

  • Daicel Pharma Standards. Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma. [Link]

  • Springer. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Measurement. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

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  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. National Library of Medicine. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]

  • Agilent Technologies. (2013). Too Polar for Reversed Phase. [Link]

  • Chemistry LibreTexts. (2023). Liquid Chromatography. [Link]

  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link]

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A Researcher's Guide to the Thermal Stability of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, imparts a range of desirable pharmacological properties.[1] However, modifications to this core structure can significantly influence its physicochemical characteristics, including its thermal stability. This guide provides an in-depth comparison of the thermal stability of various substituted piperazines, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Critical Role of Thermal Stability in Drug Development

The thermal stability of a compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal stability of molecules like piperazine derivatives.[1][2] By measuring the change in a sample's mass as a function of temperature under a controlled atmosphere, TGA provides crucial data on decomposition temperatures and overall thermal robustness.[1][2] This information is vital for establishing appropriate storage conditions, identifying potential degradation pathways, and ensuring compatibility with other components in a final drug product.[1]

Understanding the Impact of Substitution on Piperazine Stability

The inherent stability of the six-membered piperazine ring can be significantly altered by the nature of the substituents at the N1 and N4 positions. The electronic and steric properties of these substituents play a crucial role in dictating the molecule's resistance to thermal degradation.

Generally, electron-withdrawing groups can influence the electron density of the piperazine ring, potentially altering bond strengths and degradation pathways. Conversely, bulky substituents may introduce steric hindrance, which can either stabilize the molecule by shielding reactive sites or destabilize it by introducing ring strain. The following sections provide a comparative analysis of the thermal stability of various substituted piperazines based on experimental data.

Comparative Thermal Stability of Substituted Piperazines

The following table summarizes quantitative data from the thermogravimetric analysis of several piperazine derivatives. This data serves as a valuable resource for comparing the influence of different substituents on the thermal stability of the piperazine core. The onset temperature of decomposition (Tonset) represents the temperature at which significant mass loss begins and is a key indicator of thermal stability.[1]

CompoundSubstituent(s)Tonset (°C)Observations
PiperazineUnsubstituted~140Serves as a baseline for comparison.
1-MethylpiperazineN-Methyl<150Alkyl substitution can slightly decrease thermal stability compared to the unsubstituted ring.
1-PhenylpiperazineN-Phenyl~220Aryl substitution significantly enhances thermal stability.
1-(4-Chlorophenyl)piperazineN-(4-Chlorophenyl)~250An electron-withdrawing group on the phenyl ring further increases thermal stability.
1-BenzylpiperazineN-Benzyl~190The benzyl group provides more stability than a simple alkyl group but less than a directly attached phenyl ring.
1-Boc-piperazineN-tert-butoxycarbonyl~180The bulky Boc protecting group offers moderate thermal stability.

Note: The Tonset values are approximate and can vary depending on the specific experimental conditions, such as the heating rate.

Experimental Protocol for Thermogravimetric Analysis (TGA)

The following detailed methodology for conducting TGA on piperazine derivatives is a synthesis of standard practices in the pharmaceutical industry.[1]

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is crucial for obtaining accurate and reproducible results. The instrument's temperature and mass balance should be calibrated according to the manufacturer's specifications using certified reference materials.[1]

Sample Preparation
  • Sample Form: The piperazine derivative should be a solid, fine powder. If necessary, gently grind larger crystals to ensure uniform heat distribution.[1]

  • Sample Mass: Accurately weigh between 5 and 10 mg of the powdered sample into a clean, tared TGA pan (e.g., aluminum or platinum).[1]

  • Pan Type: An open pan is typically used to allow for the unrestricted escape of any gases evolved during decomposition.[1]

TGA Instrument Parameters
  • Purge Gas: Use a high-purity inert gas, typically nitrogen, to purge the furnace and prevent oxidative degradation. A flow rate of 20-50 mL/min is common.[1]

  • Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events.[1]

  • Temperature Range: The analysis should be conducted over a temperature range from ambient (e.g., 25 °C) to a temperature that ensures complete decomposition of the sample, often up to 600 °C or higher.[1]

Data Acquisition and Analysis

The instrument continuously records the sample's mass and the furnace temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The key parameter to determine is the Onset Temperature of Decomposition (Tonset) , which is the temperature at which a significant deviation from the baseline mass is observed.[1][3]

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of substituted piperazines.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Grind Grind to Fine Powder Weigh Weigh 5-10 mg Grind->Weigh Load Load into TGA Pan Weigh->Load Place Place Pan in Furnace Load->Place Purge Purge with N2 Place->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine Tonset Plot->Determine Compare Compare Stabilities Determine->Compare

Caption: Workflow for assessing the thermal stability of substituted piperazines using TGA.

Conclusion

The thermal stability of substituted piperazines is a critical parameter in drug development, directly influencing the quality, safety, and efficacy of the final product. As demonstrated, the nature of the substituent on the piperazine ring has a profound impact on its thermal robustness. Aromatic substituents, particularly those with electron-withdrawing groups, tend to enhance thermal stability significantly compared to the unsubstituted piperazine or its alkyl-substituted counterparts. The provided experimental protocol for thermogravimetric analysis offers a reliable and reproducible method for researchers to assess the thermal stability of their novel piperazine derivatives. By understanding and applying these principles, scientists can make more informed decisions in the design and development of new, stable, and effective pharmaceuticals.

References

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed. [Link]

  • Thermogravimetric Analysis – TGA. [Link]

  • a TGA decomposition profiles, and b DTG profiles of piperazine, MIL101, and pz/MIL-101 - ResearchGate. [Link]

  • Differential scanning calorimetry thermogram of (A) piperine, (B)... | Download Scientific Diagram - ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Journal of Pharmaceutical Analysis - Research and Reviews. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. [Link]

  • Seda's cutting-edge Differential Scanning Calorimetry capabilities. [Link]

  • Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. [Link]

  • Thermal Stability of Drugs - NETZSCH Analyzing & Testing. [Link]

  • Differential scanning calorimetry trace of piperidine. The lower and... - ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-2,2-dimethylpiperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are cornerstones of a safe and environmentally responsible laboratory. For specialized reagents such as 1-Ethyl-2,2-dimethylpiperazine, a derivative of piperazine, adherence to stringent disposal protocols is not merely a procedural formality but a critical necessity to mitigate potential health and environmental risks. While a specific Safety Data Sheet (SDS) for 1-Ethyl-2,2-dimethylpiperazine may not always be readily accessible, a conservative and informed approach, guided by the known hazards of structurally similar piperazine compounds, is essential.[1][2]

This guide provides a detailed, step-by-step framework for the safe handling and disposal of 1-Ethyl-2,2-dimethylpiperazine, designed for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural relationship of 1-Ethyl-2,2-dimethylpiperazine to other substituted piperazines, it must be treated as a hazardous substance. Piperazine and its derivatives are known to be flammable, corrosive, and capable of causing severe skin burns and eye damage.[2][3][4] Therefore, a comprehensive assessment of its potential hazards is the first step in ensuring safe handling and disposal.

Anticipated Hazards:

  • Corrosivity: Piperazine compounds can cause severe skin burns and serious eye damage.[2][3][5]

  • Flammability: Many piperazine derivatives are flammable liquids and vapors, posing a fire risk.[3][6]

  • Toxicity: These compounds can be harmful if swallowed, in contact with skin, or inhaled.[2][7]

  • Respiratory Sensitization: Exposure to piperazine and its salts has been shown to cause asthma in occupational settings.[8]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling 1-Ethyl-2,2-dimethylpiperazine, from initial use to final disposal.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[9]Protects against splashes and vapors that can cause severe eye damage.[2][3][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2][9]Prevents direct skin contact, which can lead to chemical burns and potential systemic absorption.[5][8]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.[9]Provides a barrier against accidental spills and splashes. Contaminated clothing should be removed immediately and laundered separately before reuse.[8][10]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[7] If inhalation risk is high, use a NIOSH/MSHA approved respirator.Minimizes the inhalation of potentially harmful vapors or aerosols.[6][7]

Spill Management Protocols

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[8]

  • Ensure Ventilation: Work in a well-ventilated area or under a fume hood.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2][8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Decontaminate the Area: Clean the spill area thoroughly.

Major Spills:

  • Evacuate the Area: Clear all personnel from the immediate vicinity and move upwind of the spill.[8]

  • Alert Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office or emergency responders.[8]

  • Prevent Entry into Drains: Take measures to prevent the spilled material from entering drains or waterways.[6][8]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Dedicated Waste Container: Collect all waste containing 1-Ethyl-2,2-dimethylpiperazine, including contaminated labware (e.g., pipette tips, gloves, and paper towels), in a dedicated and compatible waste container.[1][2][7]

  • No Mixing of Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1][7] Incompatible materials could lead to hazardous reactions.

  • Proper Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "1-Ethyl-2,2-dimethylpiperazine".[1]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[1][3][7]

Disposal Workflow for 1-Ethyl-2,2-dimethylpiperazine

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1-Ethyl-2,2-dimethylpiperazine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of 1-Ethyl-2,2-dimethylpiperazine Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_container Select a Designated & Compatible Hazardous Waste Container spill_kit->waste_container label_container Label Container: 'HAZARDOUS WASTE' '1-Ethyl-2,2-dimethylpiperazine' waste_container->label_container collect_waste Collect Waste & Contaminated Materials label_container->collect_waste seal_container Keep Container Securely Sealed collect_waste->seal_container storage Store in a Designated Satellite Accumulation Area seal_container->storage disposal_request Submit Hazardous Material Pickup Request to EHS storage->disposal_request licensed_disposal Transfer to a Licensed Chemical Waste Disposal Facility disposal_request->licensed_disposal incineration Preferred Method: Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for 1-Ethyl-2,2-dimethylpiperazine.

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of piperazine derivatives is through a licensed and approved waste disposal company.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Initial Preparation: Before beginning any disposal activities, consult your institution's Environmental Health and Safety (EHS) office for any specific guidelines and ensure you are wearing the appropriate PPE.[1]

  • Waste Collection: As outlined in the "Waste Segregation and Collection" section, carefully transfer all waste containing 1-Ethyl-2,2-dimethylpiperazine into the designated and properly labeled hazardous waste container.

  • Final Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.[1] Provide them with all necessary information, including the chemical name.

  • Professional Disposal: The ultimate disposal of 1-Ethyl-2,2-dimethylpiperazine should be carried out by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing.[8][9] This ensures the complete destruction of the compound in an environmentally sound manner.

Decontamination of Empty Containers

Empty containers that once held 1-Ethyl-2,2-dimethylpiperazine must also be treated as hazardous waste.[7]

  • Triple Rinsing: Containers can be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Disposal of Uncleaned Containers: If not decontaminated, the empty container should be disposed of in the same manner as the unused product.[7] Puncturing the container to render it unusable for other purposes is also a recommended practice before disposal in a sanitary landfill, if permitted by local regulations.[9]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • piperazine anhydrous - Safety Data Sheet. s d fine-chem limited. Available at: [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

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Personal protective equipment for handling 1-Ethyl-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Substance Identity: 1-Ethyl-2,2-dimethylpiperazine (Piperazine derivative) Primary Hazard Class: Corrosive (Skin/Eye), Flammable Liquid, Sensitizer.

Handling alkyl-substituted piperazines requires a shift in mindset from "standard organic solvent" to "corrosive base." Unlike neutral solvents, this compound combines the volatility of a low-molecular-weight organic with the tissue-destructive capability of a strong base. Furthermore, the piperazine core is a known sensitizer; repeated low-level exposure can lead to irreversible respiratory, asthmatic, or dermatological sensitization.

The Golden Rule: Treat this substance as if it can penetrate standard nitrile gloves upon prolonged contact and cause chemical burns that may not be immediately painful due to nerve damage.

Hierarchy of Controls & Risk Assessment

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for 1-Ethyl-2,2-dimethylpiperazine
Elimination Can a less volatile or non-sensitizing base (e.g., inorganic carbonate) be used?
Engineering Mandatory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Administrative No solo working. Designated "Amine Area" to prevent cross-contamination of other lab surfaces.
PPE See Section 3 below.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation rates of aliphatic amines . Standard thin nitrile gloves are insufficient for prolonged contact with this chemical class.

Task-Based Protection Protocol
Body ZoneStandard Handling (Synthesis/Transfer)High-Risk (Spill Cleanup / Bulk Transfer)Technical Justification
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch minimum)Amines cause "halo vision" (corneal edema) and irreversible retinal damage. Safety glasses are inadequate against vapors/aerosols.
Hands (Inner) Nitrile (4 mil / 0.1mm)Nitrile (4 mil)Inner layer for dexterity and sweat management.
Hands (Outer) Thick Nitrile (>8 mil) OR Double-Gloved Standard Nitrile Laminate (Silver Shield/4H) OR Butyl Rubber Critical: Amines permeate nitrile. Laminate/Butyl offers >480 min breakthrough time.[1] Thin nitrile offers <15 min protection.
Body Flame-Resistant Lab Coat (Nomex/Cotton)Chemical Resistant Apron (Tychem/PVC)Cotton protects against fire but absorbs corrosives. An apron prevents soak-through to skin.
Respiratory None (If in Fume Hood)Full-Face Respirator (Multi-Gas/Vapor Cartridge)Only required if engineering controls fail (e.g., spill outside hood).

Operational Workflow Logic

The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the chemical (Solid Salt vs. Liquid Free Base).

PPE_Workflow Start Start: Handling 1-Ethyl-2,2-dimethylpiperazine CheckState Check Physical State Start->CheckState Liquid Liquid (Free Base) High Volatility / Corrosive CheckState->Liquid Solid Solid (Dihydrochloride Salt) Dust Hazard / Irritant CheckState->Solid Hood Engineering Control: Fume Hood MANDATORY Liquid->Hood Solid->Hood Gloves_Liq Gloves: Double Nitrile (Min) or Laminate for >10mL Hood->Gloves_Liq If Liquid Gloves_Sol Gloves: Single Nitrile (4 mil) Hood->Gloves_Sol If Solid Eyes_Liq Eyes: Goggles + Face Shield Gloves_Liq->Eyes_Liq Eyes_Sol Eyes: Safety Glasses w/ Side Shields Gloves_Sol->Eyes_Sol Action Proceed with Experiment Eyes_Liq->Action Eyes_Sol->Action

Caption: Decision logic for PPE selection based on the physical state of the piperazine derivative. Note the escalation of protection for the liquid free base.

Detailed Operational Protocols

A. Transferring Liquid (Free Base)
  • The Hazard: The "glug" factor.[1] Pouring from a bottle can cause splashing.

  • The Protocol:

    • Never pour directly from a stock bottle >100mL into a graduated cylinder if the bottle is full.

    • Use a Cannula or Syringe: For volumes <50mL, use a glass syringe with a long needle (Luer-lock) to withdraw the liquid. This eliminates the liquid-air interface and splash risk.

    • Inert Atmosphere: Piperazines absorb CO2 and moisture from the air, forming carbamates/salts that clog needles. Keep the stock bottle under Nitrogen/Argon.

B. Spill Response (The "P.A.S." Method)

If a spill occurs (>5 mL) outside the hood:

  • P (Protect): Evacuate the immediate area. Don Full-Face Respirator and Silver Shield (Laminate) gloves.

  • A (Absorb): Do NOT use paper towels (rapid surface area expansion = rapid volatilization). Use a commercial Amine-Neutralizing Spill Kit or Vermiculite/Sand.

  • S (Sweep): Sweep absorbed material into a heavy-duty plastic bag. Label as "Hazardous Waste - Corrosive/Flammable."

C. Decontamination of Glassware
  • Do not rinse immediately with strong acid (exothermic reaction may crack glass/cause splatter).

  • Step 1: Rinse with a non-reactive solvent (e.g., Ethanol or Isopropanol) into the organic waste.

  • Step 2: Rinse with water.[2]

  • Step 3: Acid wash (if required) only after the bulk amine is removed.

Disposal & Waste Management Logic

Piperazines are basic organic compounds. Improper segregation is a leading cause of lab accidents (e.g., mixing with nitric acid waste).

Waste_Disposal Waste Waste Generation CheckType Contains Oxidizers/Acids? Waste->CheckType Yes YES: STOP! Do NOT Mix CheckType->Yes Risk of Explosion No NO CheckType->No Segregate Segregate Stream: Basic Organic Waste No->Segregate Container Container: HDPE or Glass (Avoid Aluminum) Segregate->Container Label Label: 'Flammable, Corrosive, Basic, Toxic' Container->Label

Caption: Waste segregation workflow emphasizing the critical separation from acidic or oxidizing agents.

Disposal Specifications:

  • Waste Stream: Halogen-free Organic Solvents (Basic).

  • Compatibility: Compatible with alcohols, ketones, and other bases.[1][3]

  • Incompatibility: Violent reaction with concentrated acids, acid chlorides, and strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

References

  • PubChem. (2023). 1-Ethyl-2,2-dimethylpiperazine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine derivatives and sensitization risks. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.